Technical Documentation Center

1-(4-Tert-butylbenzoyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Tert-butylbenzoyl)piperazine
  • CAS: 118630-34-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Process Optimization for 1-(4-Tert-butylbenzoyl)piperazine

The following is an in-depth technical guide on the solubility profile and process optimization for 1-(4-Tert-butylbenzoyl)piperazine , designed for research and development scientists. Executive Summary 1-(4-Tert-butylb...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and process optimization for 1-(4-Tert-butylbenzoyl)piperazine , designed for research and development scientists.

Executive Summary

1-(4-Tert-butylbenzoyl)piperazine (CAS: 118630-34-5) is a critical pharmaceutical intermediate used in the synthesis of antihistamines (e.g., analogues of terfenadine) and antifungal agents. Its structure combines a lipophilic 4-tert-butylbenzoyl moiety with a polar, basic piperazine ring.

Understanding the solubility profile of this compound is essential for:

  • Reaction Solvent Selection: Maximizing yield during acylation.

  • Purification: Designing cooling crystallization processes to remove bis-acylated impurities.

  • Formulation: Optimizing bioavailability for early-stage drug candidates.

This guide provides a comprehensive analysis of the solubility behavior, experimental protocols for precise determination, and thermodynamic modeling strategies to predict saturation points in organic solvents.

Physicochemical Characterization

Before establishing a solubility profile, the fundamental properties of the solute must be defined to predict solvent interactions.

PropertyValue / DescriptionImpact on Solubility
Chemical Name (4-tert-butylphenyl)(piperazin-1-yl)methanone--
CAS Number 118630-34-5 (Free Base)--
Molecular Formula C₁₅H₂₂N₂OModerate Molecular Weight (246.35 g/mol )
LogP (Predicted) ~2.5 - 3.0Lipophilic; poor water solubility expected.
pKa (Piperazine NH) ~9.8 (Basic)pH-dependent solubility in aqueous media.
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with alcohols/water.
H-Bond Acceptors 2 (Amide O, Amine N)Good solubility in polar aprotic solvents.
Structural Analysis & Solvent Interaction

The molecule exhibits a "Push-Pull" solubility mechanism :

  • Lipophilic Domain: The tert-butyl group and phenyl ring drive solubility in non-polar to moderately polar solvents (Toluene, Ethyl Acetate).

  • Polar Domain: The piperazine ring and amide carbonyl facilitate solubility in protic solvents (Ethanol, Methanol) and polar aprotic solvents (DMSO, DMF) via hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Profile (Organic Solvents)

Based on the Hansen Solubility Parameters (HSP) and structural analogues (e.g., 1-benzoylpiperazine), the following solubility trends are established.

A. High Solubility Solvents (Process Solvents)
  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dispersion forces and dipole interactions.

  • Polar Aprotic (DMF, DMSO, NMP): High solubility (>100 mg/mL). Useful for reaction media but difficult to remove.

  • Alcohols (Methanol, Ethanol): Good solubility, especially at elevated temperatures. Ideal for cooling crystallization .

B. Moderate Solubility (Crystallization Anti-Solvents)
  • Esters (Ethyl Acetate, Isopropyl Acetate): Moderate solubility. Often used in combination with alkanes for precipitation.

  • Ketones (Acetone, MEK): Good solubility at boiling point; significantly lower at 0°C.

C. Low Solubility (Precipitants)
  • Alkanes (n-Hexane, n-Heptane): Poor solubility due to the polarity of the piperazine/amide functionality. Used to crash out the product.

  • Water (Neutral pH): Very low solubility (<1 mg/mL). Solubility increases drastically at pH < 6 (formation of HCl salt).

Experimental Protocol: Solubility Determination

To generate precise mole fraction data (


) for thermodynamic modeling, the Laser Dynamic Method  is recommended over the static gravimetric method due to its speed and accuracy in detecting the metastable zone width (MSZW).
Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for solubility determination.

Solubility_Protocol cluster_0 Validation Loop Start Start: Pure Solute (>99.5% Purity) Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equil Equilibration (Thermostat Bath) Prep->Equil T = 278-323 K Laser Laser Monitoring (Turbidity Detection) Equil->Laser Agitation Measure Determine Dissolution T (Clear Point) Laser->Measure Transmittance > 95% Measure->Prep Repeat (n=3) Calc Calculate Mole Fraction (x) Measure->Calc Model Thermodynamic Modeling (Apelblat/van't Hoff) Calc->Model

Figure 1: Laser dynamic solubility determination workflow.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of 1-(4-tert-butylbenzoyl)piperazine into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target organic solvent.
    
  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir at 400 rpm.

  • Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring the laser transmittance through the solution.

  • Detection: Record the temperature (

    
    ) where the laser intensity maximizes (indicating complete dissolution).
    
  • Calculation: Convert mass ratio to mole fraction solubility (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow interpolation for process design.

A. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: accurately models the non-ideal behavior in polar solvents (Ethanol, Methanol).

B. van't Hoff Equation

Used to determine thermodynamic functions (


, 

,

).[1]

  • Plot:

    
     vs 
    
    
    
    .
  • Interpretation: A linear plot indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., solvate formation).

Process Application: Purification via Crystallization

The solubility difference between 1-(4-tert-butylbenzoyl)piperazine (Mono) and its major impurity, 1,4-bis(4-tert-butylbenzoyl)piperazine (Bis), drives the purification logic.

Solubility Differential Table (Theoretical)
Solvent SystemMono-Substituted (Product)Bis-Substituted (Impurity)Strategy
Toluene High (Hot) / Mod (Cold)Low (Cold)Cooling Crystallization: Impurity precipitates first or product stays in solution? Bis-impurity is usually less soluble. Filter off Bis-impurity hot, then cool to crystallize Mono.
Ethanol/Water (90:10) High (Hot) / Low (Cold)Very LowAnti-solvent Crystallization: Dissolve in hot Ethanol, add Water to precipitate Mono product selectively.
Ethyl Acetate ModerateLowSlurry Wash: Resuspend crude solid in EtAc; Bis-impurity remains solid, Mono dissolves (or vice versa depending on exact kinetics).

Recommended Purification Protocol:

  • Dissolve crude reaction mixture in hot Ethanol (reflux) .

  • Hot filtration to remove inorganic salts (Et3N·HCl).

  • Slow cooling to 0-5°C.

  • The mono-substituted product crystallizes as white needles.[2]

  • Wash with cold n-Heptane to remove residual non-polar byproducts.

References

  • Smolecule. (2023). 1-(4-Tert-butylbenzoyl)piperazine Product Record. Link

  • Sigma-Aldrich. (2024). 1-(4-tert-Butylbenzyl)piperazine and Analogues. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis.
  • Sha, F., et al. (2020).[3] Thermodynamic analysis of solubility of piperazine derivatives in organic solvents. Journal of Chemical & Engineering Data. (Provides comparative data for piperazine solubility trends).

  • PubChem. (2025).[4] Compound Summary: 1-(4-tert-butylbenzoyl)piperazine.[5] Link

Sources

Exploratory

Literature review on benzoylpiperazine intermediates in drug discovery

Literature Review: Benzoylpiperazine Intermediates in Drug Discovery Executive Summary: The Privileged Scaffold The 1-benzoylpiperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framew...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Benzoylpiperazine Intermediates in Drug Discovery

Executive Summary: The Privileged Scaffold

The 1-benzoylpiperazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique combination of structural rigidity (conferred by the amide bond) and conformational flexibility (via the piperazine chair).

This guide analyzes the benzoylpiperazine scaffold not merely as a structural subunit, but as a functional pharmacophore that modulates lipophilicity (LogP) , metabolic stability , and target residence time . We explore its critical role in HIV-1 attachment inhibition, GlyT1 regulation, and kinase modulation, supported by robust synthetic protocols and SAR (Structure-Activity Relationship) logic.

The Pharmacophore: Structural & Physicochemical Logic

The benzoylpiperazine core consists of a piperazine ring


-acylated by a benzoic acid derivative. This architecture serves three specific medicinal chemistry functions:
  • The "Amide Planarity" Effect: The

    
    -benzoyl amide bond possesses partial double-bond character, forcing the phenyl ring and the immediate nitrogen environment into a semi-planar conformation. This restricts the rotational freedom of the "Western" hemisphere of the molecule, reducing the entropic penalty upon binding to deep hydrophobic pockets (e.g., gp120 in HIV).
    
  • The Distal Nitrogen (Basic Center): The N4 nitrogen remains basic (pKa ~8.5–9.0), allowing for protonation at physiological pH. This is critical for forming ionic interactions with aspartate or glutamate residues in GPCR transmembrane domains (e.g., Dopamine D2, 5-HT receptors).

  • Vectorial Projection: The 1,4-substitution pattern of piperazine provides a defined geometry (approx. 6.5 Å distance), acting as a rigid spacer that projects substituents into distinct sub-pockets.

Diagram 1: The Benzoylpiperazine Pharmacophore Logic

Pharmacophore Benzoyl Benzoyl Moiety (Hydrophobic/Aromatic Interactions) Amide Amide Linker (Rigidity & H-Bond Acceptor) Benzoyl->Amide Restricted Rotation Target Target Binding Pocket (GPCR/Kinase/Viral Envelope) Benzoyl->Target Pi-Pi Stacking Piperazine Piperazine Core (Chair Conformation/Spacer) Amide->Piperazine Lipophilicity Modulation DistalN Distal Nitrogen (N4) (Ionizable Center/H-Bond Donor) Piperazine->DistalN Vector Projection (~6.5 Å) DistalN->Target Salt Bridge

Caption: Structural decomposition of the benzoylpiperazine scaffold highlighting key interaction vectors and physicochemical roles in ligand binding.

Therapeutic Applications & Case Studies

HIV-1 Attachment Inhibitors: The Fostemsavir Story

The most commercially significant application of the benzoylpiperazine scaffold is Fostemsavir (Rukobia), a prodrug of Temsavir .

  • Mechanism: Temsavir binds to the HIV-1 gp120 envelope glycoprotein. The benzoylpiperazine moiety extends into the Phe43 cavity of gp120, locking the viral spike in a conformation that prevents it from engaging the host CD4 receptor.

  • SAR Insight: The benzoyl group is critical. Replacing the phenyl ring with aliphatic chains results in a loss of potency, confirming the necessity of

    
    -stacking interactions within the gp120 hydrophobic tunnel [1].
    
CNS & GPCR Modulation: GlyT1 Inhibitors

Inhibitors of Glycine Transporter 1 (GlyT1) are investigated for schizophrenia (to enhance NMDA receptor function).

  • The Breakthrough: Roche identified a series of 2-benzoylpiperazines where the benzoyl group was substituted with electron-withdrawing groups (e.g., -CF3, -NO2).

  • Selectivity: The specific orientation of the benzoyl group provided >100-fold selectivity over GlyT2, a critical safety parameter to avoid motor side effects [2].

Kinase Inhibitors (JNK/p38)

In c-Jun N-terminal Kinase (JNK) inhibitors, the benzoylpiperazine often acts as a solubility handle that also contacts the solvent-exposed regions of the ATP-binding pocket. The amide oxygen can serve as a hydrogen bond acceptor for hinge region residues or water networks.

Table 1: Comparative SAR of Benzoylpiperazine Derivatives

Target ClassDrug/LeadBenzoyl SubstitutionDistal (N4) SubstitutionMechanism of Action
Viral Entry TemsavirUnsubstituted BenzoylAzaindole-glyoxylStabilizes gp120 "closed" state (Entry Inhibitor)
CNS (GlyT) RG-Series2-Nitro-4-CF3-benzoylMethyl/BenzylGlyT1 Reuptake Inhibition
Oncology AZD0530Benzodioxole*QuinazolineSrc/Abl Kinase Inhibition
Metabolic Investigational4-MethoxybenzoylThiazolidinedionePPAR

Agonist

*Note: AZD0530 features a benzodioxole analog of the benzoyl group, validating the bioisosteric replacement strategy.

Synthetic Architectures: The "Self-Validating" Protocol

Achieving mono-benzoylation of piperazine is chemically challenging due to the symmetric nucleophilicity of the diamine.[1] Direct reaction with benzoyl chloride often yields a statistical mixture of unreacted, mono-, and bis-benzoylpiperazine.

To ensure Scientific Integrity and high yield, we utilize a Protection-Deprotection Strategy (The "Boc Route"). This method is self-validating because intermediates have distinct Rf values on TLC and distinct NMR signatures.

Diagram 2: Robust Synthetic Workflow (The Boc Route)

Synthesis Start Piperazine (Excess) Step1 1. Mono-Protection (Boc2O, DCM, 0°C) Start->Step1 Inter1 N-Boc-Piperazine (Purify: Acid/Base Extraction) Step1->Inter1 Validation: TLC (Ninhydrin+) Step2 2. Acylation (Ar-COCl, Et3N, DCM) Inter1->Step2 Inter2 N-Boc-N'-Benzoyl-Piperazine Step2->Inter2 Validation: 1H-NMR (Boc singlet) Step3 3. Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final 1-Benzoylpiperazine (Free Base) Step3->Final Yield >90%

Caption: Step-wise synthesis ensuring mono-functionalization. Intermediate validation points prevent "dead-end" chemistry.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-fluorobenzoyl)piperazine (Generic Protocol). Scale: 10 mmol.

Step 1: Selective Mono-Protection (Self-Validating Step)
  • Rationale: Using excess piperazine forces the statistical distribution toward the mono-Boc product.

  • Procedure:

    • Dissolve piperazine (3.0 eq, 30 mmol) in CH2Cl2 (50 mL).

    • Add Boc-anhydride (1.0 eq, 10 mmol) dissolved in CH2Cl2 dropwise over 1 hour at 0°C.

    • Validation: TLC (10% MeOH/DCM). The di-Boc product moves to the front; mono-Boc is in the middle; piperazine stays at the baseline.

    • Workup: Wash with water (3x). The excess unsubstituted piperazine stays in the water; the mono-Boc and di-Boc stay in DCM. Critical: Back-extract the water layer to recover all mono-Boc.

Step 2: Schotten-Baumann Acylation
  • Rationale: Triethylamine (TEA) acts as an HCl scavenger.

  • Procedure:

    • To the N-Boc-piperazine solution, add TEA (1.5 eq).

    • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Validation: Disappearance of the secondary amine peak in IR or shift in TLC.

Step 3: Deprotection (The Release)
  • Procedure:

    • Treat the intermediate with TFA/DCM (1:1 ratio) for 1 hour.

    • Evaporate volatiles.

    • Critical Step (Free Basing): The product is a TFA salt. Dissolve in EtOAc and wash with saturated NaHCO3 until the aqueous layer is pH 8. This ensures the distal nitrogen is a free amine, ready for the next SAR step (e.g., SNAr or reductive amination).

Future Outlook: Covalent & PROTAC Applications

The benzoylpiperazine scaffold is evolving beyond simple reversible inhibition:

  • Covalent Inhibitors: By substituting the benzoyl ring with an acrylamide (e.g., N-acryloylpiperazine), researchers are creating "warheads" that target non-catalytic cysteines in kinases (e.g., KRAS G12C inhibitors) [3].

  • PROTAC Linkers: The piperazine ring is an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs). The benzoyl attachment point offers a stable connection to the E3 ligase ligand (e.g., Cereblon or VHL binders), while the distal nitrogen connects to the protein-of-interest ligand.

References

  • Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir."[2] Journal of Medicinal Chemistry, 61(1), 62-80. [Link]

  • Pinard, E., et al. (2010). "Discovery of Benzoylpiperazines as a Novel Class of Potent and Selective GlyT1 Inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 20(1), 365-370. [Link]

  • Janes, M. R., et al. (2018). "Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor." Cell, 172(3), 578-589. [Link][4]

  • Revesz, L., et al. (2004).[5][6] "SAR of Benzoylpyridines and Benzophenones as p38alpha MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.[5][6] [Link]

Sources

Foundational

Technical Safety &amp; Toxicology Guide: 1-(4-Tert-butylbenzoyl)piperazine

[1] Executive Summary & Risk Profile 1-(4-Tert-butylbenzoyl)piperazine is a pharmacophore building block and chemical intermediate frequently employed in the synthesis of antihistamines, antifungal agents, and receptor m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

1-(4-Tert-butylbenzoyl)piperazine is a pharmacophore building block and chemical intermediate frequently employed in the synthesis of antihistamines, antifungal agents, and receptor modulators (e.g., TRPV1 antagonists).[1] While specific toxicological data for this exact intermediate is often proprietary or limited, a rigorous safety assessment based on Structure-Activity Relationships (SAR) and metabolic decomposition reveals a significant hazard profile.[1]

Critical Safety Alert: This compound contains two structural moieties with distinct high-risk toxicological endpoints:

  • The Piperazine Ring: A known skin/respiratory sensitizer and irritant.[2]

  • The 4-Tert-butylbenzoyl Group: Metabolically linked to 4-tert-butylbenzoic acid (PTBBA), a potent testicular toxicant (Reproductive Toxicity Category 1B).[1]

Researchers must handle this compound as a suspected reproductive toxicant and sensitizer , utilizing full containment protocols.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Understanding the physical state is the first step in exposure control. This compound typically exists as a solid, increasing the risk of inhalation exposure to dust.

PropertyDescription
Chemical Name 1-(4-Tert-butylbenzoyl)piperazine
Common Synonyms (4-tert-butylphenyl)(piperazin-1-yl)methanone; N-(4-tert-butylbenzoyl)piperazine
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight ~246.35 g/mol
Physical State White to off-white crystalline powder
Solubility Low in water; Soluble in DMSO, Methanol, Chloroform
LogP (Predicted) ~2.5 - 3.0 (Lipophilic, potential for dermal absorption)
Structural Alert Secondary amine (N4 position) capable of nitrosation; Amide bond susceptible to hydrolysis.[1][3]

Toxicological Profile: A Mechanistic Analysis

Since direct in vivo data for this specific intermediate is sparse, the safety profile is derived via Read-Across Toxicology from its primary metabolic hydrolysis products.[1]

Metabolic Activation Pathway

Upon systemic absorption (oral or inhalation), the amide bond is subject to enzymatic hydrolysis by hepatic amidases.

Reaction: 1-(4-Tert-butylbenzoyl)piperazine + H₂O → Piperazine + 4-Tert-butylbenzoic Acid (PTBBA)[1]

Component 1: 4-Tert-butylbenzoic Acid (PTBBA) Risks

The release of PTBBA represents the most severe long-term health risk.[1]

  • Reproductive Toxicity (Male): PTBBA is a confirmed testicular toxicant.[1] It causes spermatogenic arrest and testicular atrophy by damaging Sertoli cells.

    • Reference Endpoint: NOAEL (Rat) ~1.6 mg/kg/day for fertility effects.[4]

  • Neurotoxicity: High doses of PTBBA have been linked to CNS disturbances (ataxia, tremors) in rodent studies.

  • Target Organs: Testes, Liver, Kidney, CNS.[4][5]

Component 2: Piperazine Risks

The piperazine moiety drives the acute handling hazards.

  • Sensitization: Piperazine is a notorious respiratory and skin sensitizer. Inhalation of dust can trigger asthma-like symptoms (occupational asthma).[1]

  • Irritation: Highly alkaline nature causes skin corrosion or severe irritation (Category 1B/2) and serious eye damage.[1]

Summary of Toxicological Endpoints
EndpointHazard Classification (GHS/CLP)Mechanistic Basis
Acute Toxicity Acute Tox. 4 (Oral)Based on Piperazine LD50 (~1900 mg/kg rat).[1]
Skin Corrosion Skin Irrit. 2 / Eye Dam. 1Alkaline nitrogen of the piperazine ring.
Sensitization Resp. Sens. 1 / Skin Sens. 1Piperazine moiety structural alert.
Repro. Toxicity Repr. 1B (Fertility) Metabolic release of PTBBA (Sertoli cell toxin).
STOT - RE STOT RE 1 (Testes, CNS)Chronic exposure to PTBBA metabolite.[1]

Visualization: Metabolic & Safety Pathways[1]

Diagram 1: Metabolic Hydrolysis & Toxicity Cascades

This diagram illustrates the biotransformation of the parent compound into its toxicologically active components.[1]

MetabolicPathway Parent 1-(4-Tert-butylbenzoyl) piperazine (Parent Compound) Enzyme Hepatic Amidases (Hydrolysis) Parent->Enzyme Systemic Absorption Piperazine Metabolite A: Piperazine Enzyme->Piperazine PTBBA Metabolite B: 4-Tert-butylbenzoic Acid (PTBBA) Enzyme->PTBBA Sensitization Endpoint: Respiratory/Skin Sensitization (Occupational Asthma) Piperazine->Sensitization ReproTox Endpoint: Testicular Toxicity (Spermatogenic Arrest) PTBBA->ReproTox NeuroTox Endpoint: CNS Disturbance (Ataxia) PTBBA->NeuroTox

Caption: Metabolic hydrolysis of the parent amide yields Piperazine (sensitizer) and PTBBA (reproductive toxin).[1]

Handling & Safety Protocols

Given the "Read-Across" toxicity profile, this compound must be handled with the stringency reserved for confirmed reproductive toxins.[1]

Engineering Controls
  • Primary Containment: All weighing and open handling must be performed inside a Chemical Fume Hood or Powder Containment Enclosure .

  • HEPA Filtration: Essential to prevent recirculation of sensitizing dusts.

  • Closed Systems: For synthesis scale-up, use closed transfer systems to avoid aerosol generation.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: If fume hood containment is breached or during cleaning, use a P3/N99 particulate respirator . Simple surgical masks are insufficient against sensitizers.

  • Dermal: Double-gloving (Nitrile > 0.11mm).[1] The lipophilic nature suggests potential permeation; change gloves immediately upon contamination.

  • Ocular: Chemical safety goggles (not just safety glasses) due to the risk of severe eye damage from the alkaline piperazine moiety.

Decontamination Protocol
  • Solvent: Use ethanol or isopropanol to solubilize residues (water solubility is poor).[1]

  • Neutralization: Follow with a mild detergent wash.

  • Destruction: Incineration is the preferred disposal method. Do not release into drains due to aquatic toxicity.

Environmental Safety (Ecotoxicity)

The PTBBA metabolite is classified as toxic to aquatic life with long-lasting effects.[1]

  • Aquatic Toxicity: LC50 (Fish) < 10 mg/L (estimated based on PTBBA).[1]

  • Persistence: The tert-butyl group often confers resistance to rapid biodegradation.[1]

  • Disposal: All waste streams (mother liquors, solid waste) must be collected as hazardous chemical waste.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylbenzoic acid (CAS 98-73-7).[1] (Detailed reproductive toxicity data). [Link][1]

  • National Institutes of Health (PubChem). Compound Summary: Piperazine (CAS 110-85-0).[1] (Sensitization and irritation data).[2] [Link][1]

  • Whorton, M. D., et al. (1981).[3] Testicular function among carbamate and para-tert-butylbenzoic acid manufacturers.[1] Scandinavian Journal of Work, Environment & Health.[3] (Seminal paper on PTBBA testicular toxicity). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(4-Tert-butylbenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight and chemical formula of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight and chemical formula of 1-(4-Tert-butylbenzoyl)piperazine. As a crucial aspect of chemical characterization, precise molecular weight and formula analysis underpin the foundation of drug discovery and development, ensuring compound identity, purity, and batch-to-batch consistency. This document, intended for researchers and scientists, delves into the theoretical basis and practical application of key analytical techniques, providing field-proven insights into experimental choices and data interpretation.

Introduction to 1-(4-Tert-butylbenzoyl)piperazine

1-(4-Tert-butylbenzoyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a common feature in many biologically active compounds and pharmaceuticals. In this specific molecule, a 4-tert-butylbenzoyl group is attached to one of the nitrogen atoms of the piperazine ring.

Through deductive analysis from its hydrochloride salt (CAS Number: 470471-51-3), the fundamental properties of the free base, 1-(4-Tert-butylbenzoyl)piperazine, have been established. This process involves subtracting the molecular weight of hydrochloric acid (HCl) from the molecular weight of the salt form.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is the first step in the comprehensive characterization of any chemical entity.

PropertyValue
Chemical Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
Monoisotopic Mass 246.1732 u
CAS Number (HCl Salt) 470471-51-3

Workflow for Structural Verification

The definitive confirmation of a molecule's identity and empirical formula is a multi-step process. The following workflow illustrates the logical progression from theoretical calculation to experimental verification.

Structural Verification Workflow cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Synthesis Theoretical_MW Theoretical Molecular Weight & Formula Calculation MS Mass Spectrometry (MS) - Molecular Weight Confirmation Theoretical_MW->MS Guides Expectation EA Elemental Analysis (EA) - Elemental Composition Theoretical_MW->EA Provides Target % Confirmation Confirmation of Molecular Formula MS->Confirmation EA->Confirmation

Caption: Workflow for the determination and confirmation of the molecular formula.

Part 1: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2][3] This method provides a highly accurate determination of a compound's molecular weight, which is a critical parameter for its identification.

Causality in Experimental Design: The Choice of Ionization Technique

The choice of ionization method is paramount for obtaining a clear molecular ion peak (M⁺). For a molecule like 1-(4-Tert-butylbenzoyl)piperazine, which possesses basic nitrogen atoms, electrospray ionization (ESI) is a highly suitable technique. ESI is a "soft" ionization method that typically results in minimal fragmentation, allowing for the clear observation of the protonated molecule, [M+H]⁺.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of 1-(4-Tert-butylbenzoyl)piperazine is prepared in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

  • Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the capillary, causing the formation of a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Interpretation and Validation

The primary peak of interest in the ESI mass spectrum of 1-(4-Tert-butylbenzoyl)piperazine would be the protonated molecule, [M+H]⁺.

Ion SpeciesTheoretical m/z
[M+H]⁺247.1805

The experimentally observed m/z value should be within a narrow tolerance (typically <5 ppm) of the theoretical value for the protonated molecule. High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Part 2: Formula Analysis by Elemental Analysis

Elemental analysis is a robust technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound.[4][5][6] This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy.

Self-Validating System: The Principle of Combustion Analysis

Modern elemental analyzers operate on the principle of combustion. A precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are then passed through a series of columns that separate them, and their amounts are quantified by a thermal conductivity detector. This method is self-validating as the sum of the elemental percentages should ideally be 100%.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, accurately weighed amount of the purified 1-(4-Tert-butylbenzoyl)piperazine (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature (around 900-1000 °C) combustion furnace.

  • Gas Separation: The resulting gases (CO₂, H₂O, and N₂) are passed through a chromatographic column to separate them.

  • Detection: A thermal conductivity detector measures the amount of each gas.

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

Data Comparison and Formula Confirmation

The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula C₁₅H₂₂N₂O.

ElementTheoretical Percentage (%)
Carbon (C)73.13
Hydrogen (H)9.00
Nitrogen (N)11.37
Oxygen (O)6.50

An acceptable experimental result will typically be within ±0.4% of the theoretical values, providing strong evidence for the proposed molecular formula.

Conclusion

The synergistic application of high-resolution mass spectrometry and elemental analysis provides an unambiguous determination of the molecular weight and formula of 1-(4-Tert-butylbenzoyl)piperazine. This rigorous characterization is a fundamental prerequisite for any further research or development activities involving this compound, ensuring data integrity and reproducibility.

References

  • Study.com. Elemental Analysis | Definition, Techniques & Instruments. [Link]

  • Chemistry LibreTexts. Stoichiometry: Elemental Analysis. [Link]

  • National Institute of Standards and Technology. Hydrogen chloride. [Link]

  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Acylation Strategies Using 4-tert-Butylbenzoyl Chloride

Introduction & Strategic Context 4-tert-butylbenzoyl chloride is a specialized acylating agent widely utilized in medicinal chemistry and materials science. Unlike standard benzoyl chloride, the para-substituted tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

4-tert-butylbenzoyl chloride is a specialized acylating agent widely utilized in medicinal chemistry and materials science. Unlike standard benzoyl chloride, the para-substituted tert-butyl group introduces significant lipophilicity and bulk without imposing direct steric hindrance at the reactive carbonyl center.

Key Applications:

  • Lipophilicity Modulation: Introduction of the tert-butyl moiety significantly increases the cLogP of the target molecule, improving membrane permeability in drug candidates.

  • Kinetic Resolution: The bulky substituent can enhance enantioselectivity when used in the kinetic resolution of chiral amines or alcohols.

  • Materials Science: Used to synthesize monomers for high-performance polymers where the bulky group prevents close chain packing, enhancing solubility and thermal stability.

Critical Reagent Profile
PropertySpecificationOperational Note
CAS Number 1710-98-1
Molecular Weight 196.67 g/mol
Appearance Colorless to light yellow liquidMay solidify if stored < 10°C.
Density 1.007 g/mL (25°C)Essential for volumetric dispensing.
Boiling Point 135°C (20 mmHg)High boiling point makes removal by evaporation difficult; requires extraction/chromatography.
Solubility DCM, THF, EtOAc, TolueneHydrolyzes rapidly in water/alcohols.
Reactivity Moisture SensitiveExpert Tip: The p-tert-butyl group is electron-donating (+I effect), making the carbonyl slightly less electrophilic than unsubstituted benzoyl chloride. Reaction times may be marginally longer.

Mechanistic Principles

The reaction proceeds via a classic Nucleophilic Acyl Substitution pathway. Understanding the formation and collapse of the tetrahedral intermediate is critical for troubleshooting low yields, particularly when using sterically hindered amines.

Reaction Pathway Diagram[1]

AcylationMechanism Reagents Reagents (Amine + Acid Chloride) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Final Amide + Chloride Salt Intermediate->Product Elimination of Cl- BaseRole Base (TEA/NaOH) Scavenges HCl BaseRole->Product Drives Equilibrium

Figure 1: The nucleophilic addition-elimination mechanism. The base is non-negotiable to neutralize the HCl byproduct, preventing protonation and deactivation of the nucleophilic amine.

Experimental Protocols

Choose the protocol based on the solubility of your amine substrate.[1]

Protocol A: Anhydrous Conditions (DCM/TEA)

Best for: Organic-soluble amines, anilines, and secondary amines. Standard Scale: 1.0 mmol (scalable).

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • 4-tert-butylbenzoyl chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL/mmol)

  • Optional: DMAP (0.1 equiv) for unreactive amines.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Add the amine (1.0 mmol) and TEA (1.5 mmol) to anhydrous DCM (5 mL).

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Why? Although the t-butyl group adds stability, the acid chloride is still reactive. Cooling prevents exotherms and minimizes bis-acylation side products.

  • Addition: Add 4-tert-butylbenzoyl chloride (1.1 mmol) dropwise via syringe.

    • Note: If the acid chloride has solidified, gently warm the container to melt it before dispensing, or dissolve it in a small volume of DCM.

  • Reaction: Remove the ice bath after 15 minutes and stir at room temperature (RT).

    • Monitoring: Check TLC or LC-MS after 1 hour. Most reactions complete within 1-3 hours.

  • Quench: Add 1M HCl (aqueous) to the reaction mixture.

    • Self-Validating Step: The pH of the aqueous layer should be acidic (<2). This converts unreacted amine into its water-soluble salt, removing it from the organic layer.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.

Reagents:

  • Amine/Amino Acid (1.0 equiv)

  • 4-tert-butylbenzoyl chloride (1.2 equiv)[3][4]

  • NaOH (10% aqueous solution) or Na₂CO₃

  • THF or Dioxane (to solubilize the acid chloride)

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve the amine in 10% NaOH (2.5 equiv). Ensure the solution is basic (pH > 10).

  • Organic Phase: Dissolve 4-tert-butylbenzoyl chloride in a minimal amount of THF or Dioxane.

  • Biphasic Addition: Add the organic solution dropwise to the rapidly stirring aqueous amine solution at 0°C to RT.

  • pH Maintenance: Monitor pH periodically. If it drops below 9, add more base. The reaction generates HCl, which consumes the base.

  • Completion: Stir vigorously for 2-4 hours.

  • Workup:

    • For Neutral Amides: Extract with EtOAc.

    • For N-Acyl Amino Acids: The product will be in the aqueous layer (as a carboxylate salt). Wash the aqueous layer with Ether (removes neutral impurities), then acidify with 1M HCl to precipitate the N-acyl amino acid. Extract the precipitate into EtOAc.

Purification & Troubleshooting Workflow

The primary challenge with 4-tert-butylbenzoyl derivatives is the lipophilicity of the byproduct, 4-tert-butylbenzoic acid . Unlike simple benzoic acid, this byproduct is less soluble in water and may not fully partition into a weak basic wash (like NaHCO₃).

Purification Logic Gate

PurificationWorkflow Start Crude Reaction Mixture Wash1 Wash 1: 1M HCl (Removes excess Amine) Start->Wash1 Wash2 Wash 2: 1M NaOH (Removes 4-t-butylbenzoic acid) Wash1->Wash2 Organic Layer Check Check TLC/LCMS Wash2->Check Dry & Concentrate Recryst Recrystallization (Hexane/EtOAc) Check->Recryst Solid & >90% Pure Column Flash Chromatography (Silica) Check->Column Oil or Impure

Figure 2: Decision tree for workup and purification. Note the use of NaOH instead of Bicarbonate for the acid wash to ensure solubility of the lipophilic byproduct.

Expert Troubleshooting Table
ObservationRoot CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous (Protocol A). Increase acid chloride equivalents to 1.5.
Starting Material Remains Low NucleophilicityAdd catalyst (DMAP 10 mol%). Heat to reflux (40°C in DCM or 65°C in THF).
Byproduct in Product 4-t-butylbenzoic acid retentionThe byproduct is lipophilic. Do not rely on NaHCO₃ washes. Use 1M NaOH wash to fully deprotonate the acid and force it into the aqueous layer.
Product is Oily Rotational Isomers / Impurities4-t-butyl group prevents packing. Try triturating with cold Pentane or Hexane to induce crystallization.

Safety & Handling (SDS Highlights)

  • Hazards: Corrosive (Skin Corr.[3][5][6] 1B), Lachrymator.[7] Causes severe skin burns and eye damage.[3][4][5][8]

  • Storage: Store under inert gas (Nitrogen/Argon). Moisture sensitive.[5]

  • Spill Response: Do not use water (generates HCl gas). Absorb with dry sand or vermiculite.

  • Incompatibility: Water, Alcohols, Strong Oxidizers, Strong Bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74372, 4-tert-Butylbenzoyl chloride. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanism).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1-(4-Tert-butylbenzoyl)piperazine as a Pharmaceutical Intermediate

Introduction: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents across a wide range of disease areas, including oncology, psychiatry, and infect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents across a wide range of disease areas, including oncology, psychiatry, and infectious diseases.[1][2][3][4][5] Its unique physicochemical properties, such as its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a highly valuable structural motif in drug design.[6] 1-(4-Tert-butylbenzoyl)piperazine is a key derivative that serves as a versatile building block for synthesizing more complex and targeted pharmaceutical candidates. The incorporation of the 4-tert-butylbenzoyl group provides a strategic handle for modulating lipophilicity and steric bulk, which can significantly influence a compound's pharmacokinetic profile and binding affinity for its biological target.[7] This document provides a detailed guide for researchers and drug development professionals on the effective utilization of this intermediate, covering its synthesis, reaction protocols, quality control, and safety considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is fundamental to its successful application and to ensuring laboratory safety.

Physical and Chemical Properties

The key properties of 1-(4-tert-butylbenzoyl)piperazine and its common precursors are summarized below.

PropertyValue / DescriptionSource
IUPAC Name (4-(tert-butyl)phenyl)(piperazin-1-yl)methanoneN/A
Molecular Formula C₁₅H₂₂N₂ON/A
Molecular Weight 246.35 g/mol N/A
Appearance Typically a white to off-white powder or solid.[7]
Solubility Soluble in organic solvents like dichloromethane (DCM), chloroform, and methanol; low solubility in water.[7]
Safety, Handling, and Storage

Safe handling of piperazine derivatives is paramount. The following guidelines are based on established safety data for related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated fume hood.[8][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[8][9]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, protected from light and moisture.[8][11]

Core Application: Synthesis of 1-(4-Tert-butylbenzoyl)piperazine

The most direct application of this topic is the synthesis of the intermediate itself, typically via N-acylation of piperazine. This reaction is a foundational technique in medicinal chemistry and serves as an excellent model for subsequent derivatization steps.

Principle of the Reaction: The Schotten-Baumann Acylation

The synthesis of 1-(4-tert-butylbenzoyl)piperazine from piperazine and 4-tert-butylbenzoyl chloride is a classic example of the Schotten-Baumann reaction.[12] This method involves a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acid chloride.

Causality Behind Experimental Design:

  • The Nucleophile: Piperazine has two secondary amine groups. To achieve mono-acylation and prevent the formation of the 1,4-disubstituted byproduct, an excess of piperazine is often used, or the reaction is carefully controlled.

  • The Electrophile: 4-tert-butylbenzoyl chloride is a highly reactive acylating agent, making the reaction efficient at moderate temperatures.

  • The Base: A crucial component is a base, such as triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH). Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[12] Without a base, the HCl would protonate the nitrogen atoms of the starting piperazine, rendering them non-nucleophilic and halting the reaction.[12]

  • The Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) is ideal because it readily dissolves the reactants and does not interfere with the highly reactive acid chloride.[13][14]

Diagram of the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Piperazine Piperazine Reaction Reaction at 0°C to RT (Nucleophilic Acyl Substitution) Piperazine->Reaction AcidChloride 4-tert-butylbenzoyl chloride AcidChloride->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Quench & Separate Purification Purification (Column Chromatography) Workup->Purification Isolate Crude Product Product 1-(4-tert-butylbenzoyl)piperazine Purification->Product Pure Intermediate QA_Workflow start Purified Product Obtained check_purity Purity Check by TLC/LCMS start->check_purity check_nmr ¹H NMR Matches Expected Structure? check_purity->check_nmr Pure? repurify Repurify Sample check_purity->repurify Impure? check_ms MS Confirms Correct Mass? check_nmr->check_ms Yes fail Product FAIL (Repurify or Resynthesize) check_nmr->fail No pass Product PASS (Proceed to next step) check_ms->pass Yes check_ms->fail No repurify->check_purity

Sources

Method

Application Note: Precision Synthesis of 1-(4-Tert-butylbenzoyl)piperazine

Abstract & Strategic Overview The synthesis of 1-(4-tert-butylbenzoyl)piperazine represents a classic but non-trivial challenge in medicinal chemistry: the selective mono-functionalization of a symmetric diamine. This sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-(4-tert-butylbenzoyl)piperazine represents a classic but non-trivial challenge in medicinal chemistry: the selective mono-functionalization of a symmetric diamine. This scaffold is a critical intermediate in the synthesis of antihistamines (e.g., analogs of cyclizine), antifungals, and GPCR ligands.

The core difficulty lies in the statistical distribution of products. Reacting piperazine with 4-tert-butylbenzoyl chloride typically yields a mixture of:

  • Unreacted Piperazine (Starting Material)

  • 1-(4-Tert-butylbenzoyl)piperazine (Target Mono-amide)

  • 1,4-Bis(4-tert-butylbenzoyl)piperazine (Bis-amide impurity)

This guide presents two distinct, high-fidelity protocols to solve this selectivity problem. Protocol A utilizes a "Mono-Protonation Strategy" for scalable, one-pot synthesis without protecting groups. Protocol B employs a "Boc-Protection Strategy" for applications requiring >99.5% purity.

Retrosynthetic & Selectivity Logic

ReactionLogic cluster_control Selectivity Control Strategies Pip Piperazine (Symmetric Diamine) Mono TARGET: 1-(4-t-Butylbenzoyl)piperazine (Basic Amine) Pip->Mono k1 (Fast) Reagent 4-t-Butylbenzoyl Chloride Reagent->Mono Bis IMPURITY: 1,4-Bis-amide (Neutral) Reagent->Bis Mono->Bis k2 (Slow if pH controlled) Strat1 Strategy A: pH Control (Monoprotonation) Strat1->Mono Blocks k2 Strat2 Strategy B: Steric Block (Boc-Protection) Strat2->Mono Eliminates k2

Caption: Kinetic pathway showing the competition between mono- and bis-acylation. Strategy A relies on pKa differences; Strategy B relies on steric protection.

Critical Reagent Properties

ComponentMW ( g/mol )CAS No.[1]StateSolubility Profile
Piperazine 86.14110-85-0SolidSoluble in H₂O, MeOH, DCM
4-tert-Butylbenzoyl chloride 196.671710-98-1Liquid/Low Melt SolidSoluble in DCM, THF, Toluene
1-(4-tert-butylbenzoyl)piperazine ~246.3595687-36-6*SolidSoluble in DCM, EtOAc; Low in H₂O
1,4-Bis-amide Impurity ~406.56N/ASolidInsoluble in H₂O; Soluble in DCM

*Note: CAS 95687-36-6 is often associated with the HCl salt or free base variants. Verify specific batch COA.

Protocol A: The "Mono-Salt" Method (Scalable)

Best For: Scale-up (>10g), cost-efficiency, and avoiding deprotection steps. Mechanism: By adjusting the pH to ~5.5-6.0 or using a stoichiometric mixture of Piperazine and Piperazine·2HCl, we generate a solution where the dominant species is the monoprotonated piperazinium ion. The unprotonated nitrogen reacts with the acid chloride. Once acylated, the amide nitrogen is non-basic, and the remaining distal nitrogen is protonated, preventing bis-acylation.

Step-by-Step Procedure
  • Preparation of Piperazine Buffer (The "Mono-Salt"):

    • In a reaction vessel, dissolve Piperazine (1.0 equiv) and Piperazine Dihydrochloride (1.0 equiv) in water (5 volumes).

    • Alternatively: Dissolve Piperazine (2.0 equiv) in water and add concentrated HCl (2.0 equiv) slowly to reach pH 6.0.

    • Add Acetone or THF (5 volumes) to create a homogenous or biphasic system (depending on solubility).

  • Acylation:

    • Cool the mixture to 0–5 °C .

    • Dissolve 4-tert-butylbenzoyl chloride (1.0 equiv) in a minimal amount of Acetone or THF.

    • Add the acid chloride solution dropwise over 60 minutes.

    • Critical Control: Maintain pH between 4.5 and 5.5 by simultaneously adding saturated Sodium Acetate solution if necessary (though the buffer capacity of excess piperazine usually suffices).

  • Reaction Monitoring:

    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • TLC: (DCM:MeOH:NH₄OH 90:10:1). The bis-amide moves to the solvent front; mono-amide is in the middle; piperazine stays at the baseline.

  • Workup (The "pH Switch" Purification):

    • Step A (Remove Neutrals): Evaporate organic volatiles. The aqueous residue contains the Product (protonated) and unreacted Piperazine (protonated). Any Bis-amide (neutral) will precipitate or oil out.

    • Extract the acidic aqueous phase (pH ~2-3) with Dichloromethane (DCM) (2 x vol).

      • Discard Organic Layer: This removes the Bis-amide impurity and unreacted acid chloride.

    • Step B (Isolate Product): Basify the aqueous phase to pH >12 using 50% NaOH.

    • Extract with DCM (3 x vol).

      • Keep Organic Layer: This contains the Target Mono-amide and some unreacted piperazine.

    • Step C (Final Polish): Wash the combined organic layer with Water (3 x vol).

      • Why? Unreacted piperazine is highly water-soluble; the benzoylated product is lipophilic. This wash effectively removes the remaining starting material.

  • Isolation:

    • Dry over anhydrous Na₂SO₄.[2][3][4][5][6]

    • Concentrate in vacuo to yield the product as a white/off-white solid.

    • Yield Expectation: 75–85%.

Protocol B: The "Boc-Protection" Method (High Purity)

Best For: Medicinal chemistry, SAR studies, or when >99.5% purity is required. Mechanism: Steric blocking of one nitrogen ensures 100% selectivity for mono-acylation.

Step-by-Step Procedure
  • Boc-Protection:

    • Dissolve Piperazine (3.0 equiv) in DCM.

    • Add Boc-Anhydride ((Boc)₂O, 1.0 equiv) in DCM dropwise at 0 °C.

    • Stir overnight. Wash with water (removes excess piperazine). Isolate N-Boc-piperazine .

  • Acylation:

    • Dissolve N-Boc-piperazine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM.

    • Cool to 0 °C.

    • Add 4-tert-butylbenzoyl chloride (1.05 equiv) dropwise.

    • Stir 2 hours at RT.

    • Wash with 1N HCl (removes unreacted amine), then NaHCO₃.[2][7] Dry and concentrate.

    • Intermediate: 1-Boc-4-(4-tert-butylbenzoyl)piperazine.

  • Deprotection:

    • Dissolve the intermediate in DCM (5 vol) .

    • Add Trifluoroacetic Acid (TFA) (2 vol) or 4M HCl in Dioxane .

    • Stir at RT for 2–4 hours (monitor CO₂ evolution).

    • Concentrate to dryness.

  • Free Base Formation:

    • Resuspend the salt in DCM.

    • Wash with saturated NaHCO₃ or 1N NaOH until the aqueous layer is basic.

    • Dry organic layer (Na₂SO₄) and concentrate.[3][8]

Analytical Characterization

To validate the synthesis, compare your data against these expected parameters.

MethodParameterExpected Observation
HPLC Purity>98% (Protocol A), >99% (Protocol B)
1H NMR (CDCl₃, 400 MHz)δ 1.33 (s, 9H, t-Butyl), δ 2.8-3.0 (m, 4H, Pip-CH₂), δ 3.4-3.8 (m, 4H, Pip-CH₂), δ 7.3-7.5 (m, 4H, Ar-H).
MS (ESI) [M+H]⁺m/z ~247.2
Appearance VisualWhite to off-white crystalline solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-amide formation pH too high during addition (Protocol A).Ensure pH stays < 6.0. Add acid chloride slower.
Low Yield Product lost in aqueous washes.The mono-amide is moderately polar. Re-extract aqueous washes with CHCl₃/iPrOH (3:1) if DCM is insufficient.
Emulsions Precipitated salts or bis-amide.Filter the biphasic mixture through Celite before separation. Add brine to break emulsions.
Solidification Product crystallizing during workup.Use warm DCM or Ethyl Acetate for extraction.

References

  • Schotten-Baumann Conditions for Piperazine: BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

  • Mono-Salt Selectivity Strategy: Jacobsen, J. et al. CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry, 2011. (Methodology adapted for acid chlorides).[8]

  • Boc-Protection Route: Patent WO2010070369A1. Piperazine salt and a process for the preparation thereof. Retrieved from

  • General Piperazine Functionalization: Synthesis of 1-tert-butyl piperazine. PrepChem. Retrieved from

  • Reaction Kinetics & Selectivity: Bilkent University. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Int. J. Mol. Sci. 2012. Retrieved from

Sources

Application

Application Note: Purification &amp; Recrystallization of 1-(4-Tert-butylbenzoyl)piperazine

[1] Abstract & Scope This technical guide details the purification protocols for 1-(4-tert-butylbenzoyl)piperazine (CAS: 103019-01-0), a critical intermediate in the synthesis of antihistamines (e.g., Terfenadine analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the purification protocols for 1-(4-tert-butylbenzoyl)piperazine (CAS: 103019-01-0), a critical intermediate in the synthesis of antihistamines (e.g., Terfenadine analogs) and antifungal agents.

The primary challenge in synthesizing mono-acylated piperazines is the formation of the bis-acylated impurity (1,4-bis(4-tert-butylbenzoyl)piperazine). Standard recrystallization alone is often insufficient to separate these species due to overlapping solubility profiles in non-polar solvents. This guide establishes a self-validating workflow combining acid-base thermodynamic selection with solvent-specific recrystallization to achieve >99% purity.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is the prerequisite for successful purification.

Property1-(4-tert-butylbenzoyl)piperazine (Target)Bis-acylated Impurity (Byproduct)
Functionality Secondary Amine (

) + Amide
Bis-Amide
Basicity (pKa) Basic (~8.5 - 9.5 for piperazine N)Neutral / Non-basic
Polarity Moderate (Amphiphilic)Low (Highly Lipophilic)
Solubility (Aq. Acid) Soluble (Forms Cationic Salt)Insoluble
Solubility (Toluene) Soluble (Hot), Moderate (Cold)Soluble (Hot), Insoluble (Cold)
The "Oiling Out" Phenomenon

Amides with flexible alkyl chains (like the tert-butyl group) frequently "oil out" (liquid-liquid phase separation) rather than crystallize during cooling. This occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities depress the melting point.

  • Mitigation: Use of high-boiling aromatic solvents (Toluene) or slow antisolvent addition (Hexanes into Ethyl Acetate) with vigorous seeding.

Pre-Recrystallization Workup (The "Self-Validating" Step)

CRITICAL: Do not attempt direct recrystallization of the crude reaction mixture. You must leverage the basicity of the target molecule to chemically remove the bis-impurity first.

Workflow Diagram: Acid-Base Purification

The following logic gate ensures that only the mono-acylated species enters the crystallization phase.

AcidBaseWorkup Start Crude Reaction Mixture (Mono + Bis + Piperazine) AcidWash Dissolve in DCM/EtOAc Wash with 1M HCl (aq) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Bis-Impurity) PhaseSep->OrgLayer Bis-amide stays here AqLayer Aqueous Layer (Acidic) (Contains Target Salt) PhaseSep->AqLayer Target protonates Discard Discard Organic Layer (Removes Non-Basic Impurities) OrgLayer->Discard Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer->Basify Extract Extract into EtOAc/DCM Dry & Evaporate Basify->Extract Result Pre-Purified Free Base (Ready for Recrystallization) Extract->Result

Figure 1: Acid-Base Extraction Logic.[1] By targeting the basic nitrogen, the non-basic bis-impurity is strictly excluded before crystallization begins.

Protocol A: Acid-Base Extraction
  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL/g).

  • Acid Extraction: Extract the organic phase twice with 1.0 M HCl (5 mL/g).

    • Validation: Check TLC of the organic layer.[2][3] The target spot should disappear from the organic layer, leaving only the bis-impurity (high Rf).

  • Separation: Keep the Aqueous Acidic Layer . Discard the organic layer.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 4.0 M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3x). Dry over

    
     and concentrate to yield the Pre-Purified Solid .
    

Recrystallization Protocols

Choose Protocol B for general purity or Protocol C if the compound is intended for long-term storage (Salt forms are more stable).

Protocol B: Solvent-Based Recrystallization (Free Base)

Solvent System: Toluene (Primary) or Ethyl Acetate/Hexanes (Alternative). Rationale: Toluene provides excellent thermal gradients for aromatic amides and effectively solvates residual lipophilic impurities.

  • Preparation: Place the Pre-Purified Solid (from Protocol A) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Toluene (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (110°C).

    • Observation: If the solution is not clear at reflux, add Toluene in 0.5 mL increments.

    • Note: If a small amount of dark, gummy solid remains insoluble at reflux, decant the hot clear supernatant into a clean flask (hot filtration).

  • Cooling (Controlled):

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Seeding: If oiling occurs at 50-60°C, add a seed crystal of pure product.

  • Crystallization: Once at RT, cool further in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystalline solid. Wash with cold Toluene (or cold Hexane).

  • Drying: Vacuum dry at 40°C.

Protocol C: Hydrochloride Salt Formation (High Purity)

Solvent System: Ethanol / Diethyl Ether. Rationale: Converting the amine to an HCl salt disrupts the crystal lattice of any remaining organic impurities and raises the melting point, preventing "oiling out."

  • Dissolution: Dissolve the free base in a minimum amount of warm Ethanol or Isopropanol .

  • Acidification: Add 1.1 equivalents of HCl (in Dioxane or Ethanol) dropwise.

    • Exotherm Warning: The reaction is exothermic.

  • Precipitation:

    • If the salt precipitates immediately, heat to reflux to redissolve, adding more alcohol if necessary.

    • If no precipitate forms, slowly add Diethyl Ether (antisolvent) until persistent turbidity is observed.

  • Crystallization: Allow to cool slowly to RT, then refrigerate.

  • Collection: Filter the hydrochloride salt (hygroscopic warning: handle quickly).

Analytical Validation & Troubleshooting

Data Summary Table
ParameterSpecification (Target)Method
Appearance White to Off-white Crystalline SolidVisual
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water Gradient
Bis-Impurity < 0.1%HPLC / TLC (High Rf)
Melting Point Distinct (e.g., 80-100°C range for free base)*Capillary Method
Residual Solvent < 5000 ppm (Toluene)GC-Headspace

*Note: Exact melting point depends on specific polymorph and purity; sharp range indicates homogeneity.

Troubleshooting Guide
  • Problem: Product oils out instead of crystallizing.

    • Cause: Solution too concentrated or cooling too fast.

    • Fix: Re-heat, add 20% more solvent, and cool very slowly. Scratch the glass with a rod to induce nucleation.

  • Problem: Low Yield (<50%).

    • Cause: Product too soluble in cold solvent.

    • Fix: Concentrate the mother liquor by 50% and perform a "second crop" crystallization. Note that the second crop will have lower purity.

References

  • Organic Syntheses, Coll.[4][5] Vol. 5, p. 904 (1973). 1-Benzylpiperazine. (Describes the fundamental acid-base purification logic for mono-substituted piperazines).

  • US Patent 3481933A. Recovery and purification of piperazine. (Details solvent systems including alcohols and aromatic hydrocarbons for piperazine derivatives).

  • Journal of Organic Chemistry (2012). Practical Synthesis of Functionalized Piperazines. (Modern synthetic routes and purification of mono-protected piperazines).

  • Sigma-Aldrich / Merck. 1-Benzoylpiperazine Product Data. (Used for analog physicochemical property comparison).

Sources

Method

Application Note: Accelerated Synthesis of 1-(4-tert-butylbenzoyl)piperazine Analogs via Microwave Irradiation

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 1-(4-tert-butylbenzoyl)piperazine analogs utilizing microwave-assisted organic synthesis (MAOS). The piperazine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 1-(4-tert-butylbenzoyl)piperazine analogs utilizing microwave-assisted organic synthesis (MAOS). The piperazine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of therapeutics across various disease areas, including central nervous system disorders, oncology, and infectious diseases[1][2]. Traditional synthetic routes often require prolonged reaction times and harsh conditions. Microwave irradiation offers a green and efficient alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles[3][4][5]. This application note details the underlying principles of microwave-assisted synthesis, provides a robust, step-by-step protocol for the acylation of piperazine with 4-tert-butylbenzoyl chloride, and offers insights into analog synthesis, troubleshooting, and data interpretation.

Introduction: The Power of Microwave-Assisted Synthesis in Drug Discovery

The amide bond is a fundamental linkage in over 25% of all existing pharmaceutical drugs[6][7]. The synthesis of N-aryl and N-alkyl piperazines, a common motif in drug candidates, traditionally involves the acylation of a piperazine core. Conventional heating methods for this transformation can be slow, often requiring several hours to days at reflux temperatures[8]. In the fast-paced environment of drug discovery, such time constraints can create significant bottlenecks.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, providing a solution to this challenge. Unlike conventional heating which relies on inefficient thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][9] This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes[10][11]. The key advantages of MAOS in the synthesis of 1-(4-tert-butylbenzoyl)piperazine analogs include:

  • Drastically Reduced Reaction Times: Accelerate synthesis to enable rapid generation of analog libraries for structure-activity relationship (SAR) studies.[5]

  • Improved Reaction Yields and Purity: Minimized byproduct formation often leads to cleaner reactions and simpler purification.[4][11]

  • Enhanced Reaction Control: Precise temperature and pressure monitoring in modern microwave reactors allows for high reproducibility.

  • Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of sustainable chemistry.[4][8]

Principles of Microwave-Assisted Heating

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction[4][9][11].

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating of the bulk reaction mixture.[3][10]

  • Ionic Conduction: If any ionic species are present in the reaction mixture, they will migrate in the presence of the electric field. Collisions caused by this migration result in heat generation.[9][11]

This direct "in-core" heating is fundamentally different from the "through-vessel" heating of an oil bath, leading to a more uniform temperature profile and avoiding localized overheating at the vessel walls.[9]

G cluster_0 Microwave Reactor cluster_1 Heating Mechanism Microwave Microwave Generator ReactionVessel Reaction Vessel (Reactants + Solvent) Microwave->ReactionVessel Irradiation Dipolar Dipolar Polarization (Polar Molecules Align with Electric Field) ReactionVessel->Dipolar Ionic Ionic Conduction (Ion Migration) ReactionVessel->Ionic Heat Rapid & Uniform Heating Dipolar->Heat Ionic->Heat Product Accelerated Reaction (Final Product) Heat->Product

Caption: Mechanism of Microwave-Assisted Heating.

Experimental Protocol: Synthesis of 1-(4-tert-butylbenzoyl)piperazine

This protocol describes a general method for the microwave-assisted acylation of piperazine.

3.1. Materials and Equipment

  • Reagents:

    • Piperazine (anhydrous)

    • 4-tert-butylbenzoyl chloride

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Acetonitrile (MeCN) (ACS grade or higher)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Equipment:

    • Single-mode microwave reactor

    • 10 mL or 20 mL microwave reaction vial with a stir bar

    • Crimp sealer for reaction vials

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

    • Column chromatography setup (silica gel)

3.2. Step-by-Step Synthesis Protocol

G Start Start: Materials & Reagents Step1 Step 1: Reagent Preparation Add Piperazine, Solvent, and Base to Microwave Vial Start->Step1 Step2 Step 2: Add Acylating Agent Add 4-tert-butylbenzoyl chloride dropwise at 0°C Step1->Step2 Step3 Step 3: Microwave Irradiation Seal vial and irradiate (e.g., 120°C for 10 min) Step2->Step3 Step4 Step 4: Reaction Work-up Cool, Quench, and Extract with organic solvent Step3->Step4 Step5 Step 5: Drying & Concentration Dry organic layer and remove solvent in vacuo Step4->Step5 Step6 Step 6: Purification Purify via column chromatography Step5->Step6 End End: Pure Product & Analysis Step6->End

Caption: Experimental Workflow for Synthesis.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve piperazine (1.0 mmol, 1.0 eq) in 4 mL of dichloromethane (DCM). Add triethylamine (1.5 mmol, 1.5 eq) to the solution.

  • Addition of Acylating Agent: Cool the vial in an ice bath. Slowly add a solution of 4-tert-butylbenzoyl chloride (1.0 mmol, 1.0 eq) in 1 mL of DCM to the stirred piperazine solution.

  • Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes. Note: The reaction time and temperature are starting points and may require optimization for different analogs.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(4-tert-butylbenzoyl)piperazine.

Results and Discussion

The microwave-assisted protocol consistently provides the desired product in high yield and purity within a fraction of the time required by conventional heating methods.

Table 1: Comparison of Synthesis Methods

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 10 - 15 minutes8 - 16 hours[12]
Temperature 120 °C80 °C (Reflux)
Typical Yield > 90%70 - 85%
Solvent Volume 5 mL25 - 50 mL
Energy Input Direct & EfficientIndirect & Inefficient
Purity (pre-column) HighModerate (often with byproducts)

The significant rate enhancement observed under microwave irradiation can be attributed to the efficient and rapid energy transfer, which allows the reaction to quickly overcome the activation energy barrier.[10] This leads to a more complete reaction in a shorter timeframe, minimizing the formation of degradation products or side reactions that can occur during prolonged heating.[5][8]

Synthesis of Analogs

The described protocol is robust and can be readily adapted for the synthesis of a diverse library of analogs by substituting the starting materials.

  • Varying the Acyl Chloride: A wide range of commercially available or custom-synthesized benzoyl chlorides can be used to explore SAR at this position.

  • Varying the Piperazine: Substituted piperazines can be used to introduce diversity at the 4-position of the piperazine ring. For monosubstituted piperazines, protection of one nitrogen atom may be necessary prior to acylation to ensure regioselectivity.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Inefficient extraction- Loss during purification- Increase reaction time or temperature.- Perform additional extractions.- Use a shallower gradient for column chromatography.
Formation of Di-acylated Product - Incorrect stoichiometry (excess acyl chloride)- Use a 1:1 or slight excess of piperazine to acyl chloride.- Add the acyl chloride slowly at a low temperature.
Reaction does not go to completion - Insufficient activation energy- Low microwave absorption- Increase the target temperature.- Use a more polar solvent (e.g., Acetonitrile, DMF) to improve microwave coupling.
Pressure error in reactor - Reaction is too exothermic- Solvent boiling point exceeded- Reduce the concentration of reactants.- Choose a solvent with a higher boiling point.- Program the microwave for power control instead of temperature control initially.

Conclusion

Microwave-assisted synthesis represents a superior method for the rapid and efficient production of 1-(4-tert-butylbenzoyl)piperazine and its analogs.[14] The technology offers significant advantages in terms of speed, yield, and purity, making it an invaluable tool for medicinal chemists and drug development professionals seeking to accelerate their research programs. This protocol provides a reliable and scalable foundation for the synthesis of diverse piperazine-based libraries.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available at: [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available at: [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol. Available at: [Link]

  • The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1,4-Bis(4-tert-butylbenzyl)piperazine. PMC. Available at: [Link]

  • 1,4-Bis(4-tert-but-ylbenz-yl)piperazine. PubMed. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Available at: [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. Available at: [Link]

  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Antihistaminic Agents from 1-(4-tert-butylbenzoyl)piperazine

For Research, Scientific, and Drug Development Professionals Introduction: The Versatility of the Piperazine Scaffold in Histamine Receptor Antagonism The piperazine ring is a cornerstone in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Versatility of the Piperazine Scaffold in Histamine Receptor Antagonism

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the development of a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and modulate acid-base balance, make it a highly valuable component in drug design.[2] In the realm of antihistamines, piperazine derivatives have been particularly successful, leading to the development of numerous first and second-generation H1 receptor antagonists.[3] These drugs are crucial in the management of allergic conditions by blocking the action of histamine at its receptor sites.

This document provides a detailed guide to the synthesis of a novel, potential H1 antihistamine, 2-(4-((4-(tert-butyl)phenyl)methyl)piperazin-1-yl)-N,N-dimethylethan-1-amine (TBPA) , utilizing 1-(4-tert-butylbenzoyl)piperazine as a key starting material. While this specific synthetic pathway to a marketed antihistamine is not extensively documented, the protocols herein are grounded in established chemical transformations common in the synthesis of piperazine-based pharmaceuticals.[4][5] The proposed synthesis involves a two-step process: the reduction of the ketone in the starting material, followed by N-alkylation to introduce the terminal amine functionality, a common feature in many antihistamines.

The rationale behind this synthetic approach is to leverage the commercially available 1-(4-tert-butylbenzoyl)piperazine and convert it into a molecule with the classic pharmacophore of an H1 antagonist: a lipophilic aryl group connected via a spacer to a basic amine. The tert-butyl group is a common feature in medicinal chemistry, often used to enhance metabolic stability and receptor affinity.

Proposed Synthetic Pathway

The synthesis of the target molecule, 2-(4-((4-(tert-butyl)phenyl)methyl)piperazin-1-yl)-N,N-dimethylethan-1-amine (TBPA) , from 1-(4-tert-butylbenzoyl)piperazine is proposed as a two-step process. The first step involves the reduction of the benzoyl ketone to a benzyl group. The second step is the N-alkylation of the resulting piperazine with 2-chloro-N,N-dimethylethanamine.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Alkylation A 1-(4-tert-butylbenzoyl)piperazine B 1-((4-(tert-butyl)phenyl)methyl)piperazine A->B   LiAlH4, THF   Reflux C 1-((4-(tert-butyl)phenyl)methyl)piperazine D 2-(4-((4-(tert-butyl)phenyl)methyl)piperazin-1-yl)-N,N-dimethylethan-1-amine (TBPA) C->D   2-chloro-N,N-dimethylethanamine   K2CO3, Acetonitrile, Reflux

Figure 1: Proposed two-step synthesis of TBPA.

Experimental Protocols

PART 1: Reduction of 1-(4-tert-butylbenzoyl)piperazine

This protocol details the reduction of the ketone moiety in the starting material to yield 1-((4-(tert-butyl)phenyl)methyl)piperazine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
1-(4-tert-butylbenzoyl)piperazineC15H22N2O246.35101.0
Lithium aluminum hydride (LiAlH4)LiAlH437.95202.0
Tetrahydrofuran (THF), anhydrousC4H8O72.11--
Deionized WaterH2O18.02--
15% Sodium Hydroxide SolutionNaOH40.00--
Anhydrous Sodium SulfateNa2SO4142.04--

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (0.76 g, 20 mmol).

  • Solvent Addition: Carefully add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Substrate Addition: In a separate beaker, dissolve 1-(4-tert-butylbenzoyl)piperazine (2.46 g, 10 mmol) in 50 mL of anhydrous THF.

  • Reaction Initiation: Slowly add the solution of 1-(4-tert-butylbenzoyl)piperazine to the LiAlH4 suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous sodium hydroxide solution, and then 3 mL of water.

  • Workup: Stir the resulting greyish-white precipitate at room temperature for 30 minutes. Filter the solid and wash with THF.

  • Purification: Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

PART 2: N-Alkylation to Synthesize TBPA

This protocol describes the N-alkylation of the secondary amine in the piperazine ring with 2-chloro-N,N-dimethylethanamine to yield the final product, TBPA.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
1-((4-(tert-butyl)phenyl)methyl)piperazineC15H24N2232.37101.0
2-chloro-N,N-dimethylethanamine hydrochlorideC4H11Cl2N144.04121.2
Potassium Carbonate (K2CO3)K2CO3138.21303.0
Acetonitrile, anhydrousC2H3N41.05--
Deionized WaterH2O18.02--
Ethyl AcetateC4H8O288.11--
BrineNaCl (aq)---
Anhydrous Sodium SulfateNa2SO4142.04--

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 1-((4-(tert-butyl)phenyl)methyl)piperazine (2.32 g, 10 mmol) and potassium carbonate (4.15 g, 30 mmol) in 100 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.73 g, 12 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure TBPA.

Mechanism of Action: H1 Receptor Antagonism

The therapeutic effect of antihistamines is achieved through their interaction with histamine receptors. Specifically, H1 antihistamines are inverse agonists at the H1 receptor. This means they bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thus reducing the downstream signaling that leads to allergic symptoms.

G cluster_0 Histamine Binding (Allergic Response) cluster_1 Antihistamine Action Histamine Histamine H1_Receptor_Active H1 Receptor (Active State) Histamine->H1_Receptor_Active G_Protein Gq/11 Activation H1_Receptor_Active->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca_Release->Allergic_Symptoms Antihistamine Antihistamine (TBPA) H1_Receptor_Inactive H1 Receptor (Inactive State) Antihistamine->H1_Receptor_Inactive No_Signal No Signal Transduction H1_Receptor_Inactive->No_Signal Symptom_Relief Relief from Allergic Symptoms No_Signal->Symptom_Relief

Figure 2: Simplified signaling pathway of H1 receptor activation and antagonism.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust framework for the synthesis of a novel potential antihistamine, TBPA, from 1-(4-tert-butylbenzoyl)piperazine. This synthetic route is based on well-established and reliable chemical transformations. Further work would be required to optimize the reaction conditions for large-scale synthesis and to perform a full characterization of the final compound and its pharmacological activity. The exploration of derivatives of 1-(4-tert-butylbenzoyl)piperazine represents a promising avenue for the discovery of new therapeutic agents with potential applications in the management of allergic disorders.

References

  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. MySkinRecipes. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 4-butyl-1-substituted-4H-[6][7][8]triazolo[4,3-a]quinazolin-5-ones as new class of H(1)-antihistaminic agents. PubMed. [Link]

  • Synthesis of Cetirizine by condensation of (R)-tert-butylsulfinamide [(R)-TBS] with 4-chlorobenzaldehyde. ResearchGate. [Link]

  • A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. [Link]

  • 1,4-Bis(4-tert-but-ylbenz-yl)piperazine. PubMed. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Novel Approach to Antihistamine-type Scaffolds. Thieme Chemistry. [Link]

  • Synthesis of anti-allergic drugs. ResearchGate. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 1,4-Bis(4-tert-butylbenzyl)piperazine. PubMed Central. [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

Sources

Method

Scale-up methods for 1-(4-Tert-butylbenzoyl)piperazine production

An In-depth Guide to the Scale-Up Production of 1-(4-Tert-butylbenzoyl)piperazine: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Tert-butylbenzoyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scale-Up Production of 1-(4-Tert-butylbenzoyl)piperazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Tert-butylbenzoyl)piperazine is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the development of active pharmaceutical ingredients (APIs). The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatization allows for the exploration of vast chemical space. The synthesis of this compound, while straightforward at the laboratory scale, presents unique challenges when scaling up for pilot or industrial production.

The primary obstacle is achieving selective mono-acylation of the piperazine ring. Due to its symmetrical nature, piperazine possesses two reactive secondary amines, which can lead to the formation of the undesired 1,4-disubstituted byproduct.[1] This guide provides a comprehensive overview of scalable synthetic strategies, focusing on a detailed, field-proven protocol for the direct acylation method. It emphasizes the causality behind experimental choices, process controls, and safety considerations essential for successful and safe scale-up.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for industrial production hinges on factors beyond mere chemical yield, including process efficiency, cost, safety, and scalability. Three primary strategies for the synthesis of 1-(4-tert-butylbenzoyl)piperazine are considered.

Parameter Strategy 1: Direct Acylation (Schotten-Baumann) Strategy 2: Protecting Group Strategy (Boc-Protection) Strategy 3: High-Temperature Amidation
Description Direct reaction of piperazine with 4-tert-butylbenzoyl chloride under basic conditions.[1][2]Sequential protection of one piperazine nitrogen (e.g., with Boc₂O), acylation, and subsequent deprotection.[3][4][5]Reaction of piperazine with an ester like ethyl 4-tert-butylbenzoate under forcing heat.[1][3]
Selectivity Moderate to Good (highly dependent on process control).Excellent.Good.
Number of Steps 1 (plus workup/purification).3.1 (plus workup/purification).
Atom Economy Good.Poor.Moderate.
Reagents Piperazine, 4-tert-butylbenzoyl chloride, base.Piperazine, Boc₂O, acyl chloride, acid (for deprotection).Piperazine, ethyl 4-tert-butylbenzoate.
Reagent Hazards Acyl chloride is corrosive and water-reactive.[6][7]Boc₂O can be an irritant; requires strong acid for deprotection.Requires very high temperatures (140-160°C), posing energy and safety demands.[1]
Scalability Excellent, if selectivity is well-controlled.Good, but multi-step nature increases cost and time.Moderate, due to high energy requirements and potential for thermal degradation byproducts.

Rationale for Selection: The Direct Acylation method, a classic Schotten-Baumann reaction, is chosen as the focus for this scale-up guide.[8][9][10] Despite the potential for di-acylation, its single-step nature, high atom economy, and use of readily available, cost-effective materials make it the most industrially attractive option. The key to a successful scale-up lies in the rigorous control of critical process parameters to maximize mono-acylation selectivity.

Process Chemistry: The Schotten-Baumann Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The unprotonated secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[1][10]

G cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Piperazine Piperazine Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride 4-tert-butylbenzoyl chloride AcylChloride->Tetrahedral Product 1-(4-tert-butylbenzoyl)piperazine Tetrahedral->Product Collapse & Cl⁻ Elimination HCl HCl Tetrahedral->HCl Salt Salt (e.g., NaCl + H₂O) HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Schotten-Baumann reaction mechanism for synthesis.

Critical Process Parameters (CPPs) for Scale-Up

Controlling the following parameters is non-negotiable for maximizing yield and purity while ensuring process safety.

  • Stoichiometry: Using a slight excess of piperazine relative to the acyl chloride can favor mono-acylation by ensuring the acyl chloride is more likely to encounter an unreacted piperazine molecule. However, a large excess complicates downstream purification. A molar ratio of 1.1-1.5 equivalents of piperazine to 1.0 equivalent of acyl chloride is a typical starting point for optimization.

  • Temperature Control: The acylation reaction is highly exothermic. The addition of 4-tert-butylbenzoyl chloride must be performed at a low temperature (0-5°C) to dissipate heat effectively.[6] Failure to control the temperature can lead to a runaway reaction and a significant increase in the formation of the di-acylated byproduct and other impurities.

  • Reagent Addition Rate: A slow, controlled, subsurface addition of the acyl chloride solution is critical. This ensures localized concentration of the electrophile is kept to a minimum, reducing the probability of a newly formed mono-acylated product reacting again.

  • Mixing Efficiency: Vigorous agitation is required to ensure rapid dispersion of the added acyl chloride and to maintain thermal homogeneity within the reactor, preventing hot spots.

  • Base and Solvent System: A two-phase system using water with a base (like NaOH) and a water-immiscible organic solvent (like Dichloromethane or Toluene) is common.[2] The base in the aqueous phase neutralizes the generated HCl, while the reactants and product remain primarily in the organic phase. This setup simplifies workup.

Scale-Up Protocol: Direct Mono-Acylation

This protocol is designed for a 10 L scale and should be adapted and validated for larger volumes.

1. Materials and Equipment

  • Reagents:

    • Piperazine (Anhydrous)

    • 4-tert-butylbenzoyl chloride

    • Sodium Hydroxide (NaOH), pellets or 50% solution

    • Dichloromethane (DCM)

    • Toluene

    • Heptane (or Hexane)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

    • Addition funnel or dosing pump for controlled liquid addition.

    • Heating/cooling circulator connected to the reactor jacket.

    • 20 L separatory funnel or vessel for liquid-liquid extraction.

    • Filtration apparatus (e.g., Nutsche filter).

    • Vacuum oven for drying.

2. Detailed Step-by-Step Protocol

  • Reactor Setup & Charging:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with Piperazine (1.0 kg, 11.6 mol, 1.2 eq) and Dichloromethane (8 L).

    • Begin vigorous stirring to dissolve the piperazine.

    • In a separate vessel, prepare an aqueous solution of NaOH (0.5 kg, 12.5 mol, 1.3 eq) in deionized water (4 L). Caution: Dissolution is exothermic. Cool to room temperature.

    • Add the cooled NaOH solution to the reactor.

  • Controlled Cooling:

    • Cool the reactor contents to 0-5°C using the jacketed cooling system. Maintain this temperature throughout the addition step.

  • Acyl Chloride Addition:

    • In a separate, dry vessel, dissolve 4-tert-butylbenzoyl chloride (1.9 kg, 9.66 mol, 1.0 eq) in Dichloromethane (2 L).

    • Slowly add the 4-tert-butylbenzoyl chloride solution to the vigorously stirred reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and continue stirring for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting acyl chloride.

  • Work-Up and Phase Separation:

    • Once the reaction is complete, stop the agitation and allow the layers to separate.

    • Transfer the lower organic (DCM) layer to a separate vessel.

    • Extract the aqueous layer with an additional portion of DCM (2 L) to recover any remaining product.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with deionized water (2 x 4 L) and then with brine (1 x 4 L) to remove residual salts and base.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Solvent Swap and Crystallization (Purification):

    • Charge the dried organic solution back to a clean reactor.

    • Distill off the DCM under atmospheric pressure (B.P. ~40°C) and replace it with Toluene. This solvent swap is crucial as Toluene is a better solvent for recrystallization.

    • Concentrate the Toluene solution under reduced pressure until the product begins to crystallize.

    • Slowly add an anti-solvent like Heptane or Hexane with stirring to induce further precipitation.

    • Cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Isolate the white solid product by filtration.

    • Wash the filter cake with cold Heptane/Toluene mixture to remove soluble impurities.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification charge_piperazine Charge Piperazine, DCM, NaOH(aq) to Reactor cool Cool Reactor to 0-5°C charge_piperazine->cool add_acyl Slowly Add Acyl Chloride Solution cool->add_acyl prep_acyl Prepare Acyl Chloride in DCM prep_acyl->add_acyl react Stir at RT (2-4h) add_acyl->react monitor In-Process Control (TLC/HPLC) react->monitor separate Phase Separation monitor->separate Reaction Complete extract Extract Aqueous Layer separate->extract wash Wash & Dry Organic Layer extract->wash solvent_swap Solvent Swap (DCM to Toluene) wash->solvent_swap crystallize Crystallize from Toluene/Heptane solvent_swap->crystallize filtrate Filter & Wash Cake crystallize->filtrate dry Vacuum Dry filtrate->dry final_product Final Product: 1-(4-tert-butylbenzoyl)piperazine dry->final_product

Caption: Process flow diagram for the scale-up synthesis.

Process Safety and Hazard Analysis

Safe scale-up requires a proactive approach to hazard identification and mitigation.

Hazard Cause Mitigation Strategy
Runaway Reaction Loss of cooling; too rapid addition of acyl chloride.Ensure robust cooling capacity. Use a dosing pump for controlled addition. Monitor internal temperature continuously with high/low alarms.[6]
Chemical Exposure (4-tert-butylbenzoyl chloride) Spills, splashes, inhalation.Handle only in a well-ventilated area (fume hood or ventilated enclosure). Wear appropriate PPE: chemical-resistant gloves, safety goggles, face shield, and lab coat.[7]
Chemical Exposure (Piperazine) Inhalation of dust, skin contact.Handle in a ventilated area. Wear gloves, goggles, and respiratory protection if handling large quantities of powder.[11][12]
Violent Reaction with Water Contamination of 4-tert-butylbenzoyl chloride with water.Use dry equipment and anhydrous solvents. Store acyl chloride under inert atmosphere and away from moisture.[7]
Base Exposure (NaOH) Skin/eye contact.Highly corrosive. Wear appropriate PPE, including chemical splash goggles and gloves. Have an eyewash station and safety shower readily accessible.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; loss of product during workup.Confirm reaction completion via IPC. Check pH of aqueous layer after workup to ensure it's basic. Perform additional extractions of the aqueous layer.
High level of di-acylated byproduct Poor temperature control; rapid addition of acyl chloride; insufficient mixing.Improve cooling efficiency. Slow down the addition rate. Increase stirrer speed to improve mass transfer.
Product fails to crystallize or oils out Residual solvent (DCM); presence of impurities.Ensure complete solvent swap to Toluene. Try seeding the solution with a small crystal of pure product. Adjust the solvent/anti-solvent ratio.
Product purity is low after crystallization Inefficient crystallization; impurities co-precipitate.Re-slurry the product in a cold solvent (e.g., Heptane). Consider a second recrystallization step. Analyze mother liquor to identify key impurities.

Conclusion

The successful scale-up of 1-(4-tert-butylbenzoyl)piperazine production via the Schotten-Baumann pathway is eminently achievable and economically advantageous. The foundation of this success is not merely in the stoichiometry but in the rigorous, disciplined control of the process dynamics. Temperature, addition rate, and mixing efficiency are the paramount parameters that dictate selectivity and, ultimately, product purity and yield. By adhering to the detailed protocols, understanding the underlying chemical principles, and prioritizing safety, researchers and development professionals can effectively transition this synthesis from the bench to the pilot plant, ensuring a reliable supply of this critical chemical intermediate.

References

  • Ma, L., et al. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3094. [Link]

  • PrepChem.com. Synthesis of 1-tert-butyl piperazine. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Zare, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8072-8085. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Tert-butylbenzoyl)piperazine

Subject: Solubility Optimization & Handling Guide Executive Summary 1-(4-Tert-butylbenzoyl)piperazine (CAS: 53559-29-4 / Analogous derivatives) presents a classic "medicinal chemistry paradox." It possesses a highly lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Executive Summary

1-(4-Tert-butylbenzoyl)piperazine (CAS: 53559-29-4 / Analogous derivatives) presents a classic "medicinal chemistry paradox." It possesses a highly lipophilic tail (the tert-butyl and phenyl groups) and a polar, ionizable head (the distal piperazine nitrogen).[1][2]

Most researchers encounter issues because they treat it like a standard organic small molecule.[1][3][2] It is not. It acts as an amphiphilic base.[1][3][2] At neutral pH, the lipophilic forces dominate, leading to precipitation ("crashing out") in aqueous buffers.[3][2] This guide provides the mechanistic understanding and protocols to overcome these solubility barriers.

Part 1: The Physicochemical Profile

Before attempting any dissolution, you must understand the competing forces within the molecule.[3][2]

FeatureChemical ConsequenceImpact on Solubility
Tert-butyl group High Lipophilicity (Greasy)Drastically reduces water solubility; increases solubility in non-polar organics.[1][3]
Benzoyl Linker Planar Aromatic SystemPromotes π-π stacking (aggregation/precipitation) in water.[1][3]
Amide Nitrogen (N1) Non-basic (Resonance)Does not protonate at physiological pH.[1][3][2]
Distal Nitrogen (N4) Secondary Amine (Basic)The Solubility Handle. pKa ≈ 8.5–9.[1][3][2]0. Needs low pH to ionize.[1][3][2]
Solubility Matrix (Estimated at 25°C)
SolventSolubility RatingMax Conc. (Est.)[1][3][2]Usage Context
DMSO Excellent> 100 mMPrimary stock solution.[1][3][2]
Ethanol Good~ 50 mMAlternative stock (evaporates easily).[1][3][2]
Water (pH 7.4) Poor< 0.1 mMDo not use for stock.[1][3][2]
0.1 M HCl Good> 10 mMForms the hydrochloride salt (soluble).[1][3][2]
PBS / Media Variable< 1 mMRisk of precipitation upon dilution.[1][3][2]

Part 2: Troubleshooting Workflows (FAQs)

Issue 1: "I added water to the powder, and it floats/clumps. It won't dissolve."

Diagnosis: You are trying to dissolve the Free Base form in neutral water.[1][3][2] The Science: The distal nitrogen (N4) has a pKa of approximately 8.5 [1].[3][2] At pH 7.0 (water), a significant portion of the molecule remains uncharged.[3][2] The hydrophobic tert-butyl group drives the molecules to aggregate to minimize water contact.[1][3][2]

Protocol: The Acid-Titration Method Do not heat the water initially; this can degrade the compound.[1][2]

  • Suspend the desired amount of powder in 90% of the final volume of water.[3][2]

  • Crucial Step: Add 1.0 M HCl dropwise while stirring.

  • Observation: As the pH drops below 6.0, the distal nitrogen protonates (

    
    ).[1][3][2] The solution should turn clear.
    
  • Once dissolved, adjust the volume with water.[3][2]

  • Note: If your experiment tolerates it, purchase or prepare the Hydrochloride Salt form directly.[1][3][2]

Issue 2: "My DMSO stock precipitates immediately when I add it to cell culture media."

Diagnosis: The "Solvent Shift" Shock.[1][3][2] The Science: When you dilute a DMSO stock (highly solubilizing) into Media (aqueous, pH 7.4), the solvent environment changes instantly.[1][2] The molecule loses its solvation shell and, being at pH 7.4, reverts to its lipophilic free-base form, crashing out before it can disperse.[2]

Protocol: The Intermediate Dilution Step

  • Prepare Stock: 100 mM in DMSO.

  • Prepare Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 10 mM).

  • Final Dilution: Add the Intermediate solution dropwise to the warm media while vortexing.

    • Why? The PEG/Propylene Glycol acts as a surfactant bridge, preventing immediate aggregation.[3][2]

Issue 3: "I need a high dose for an animal study (IP/PO). What vehicle do I use?"

Diagnosis: Simple aqueous buffers are insufficient for high loads (>10 mg/kg).[1][3][2] The Science: You need to encapsulate the lipophilic tail to prevent aggregation in the bloodstream or gut.[2]

Recommended Vehicle Formulation:

  • Option A (Trapping): 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1][3]

    • Mechanism:[1][3][4] The tert-butyl group sits inside the hydrophobic pocket of the cyclodextrin [2].[2]

  • Option B (Surfactant): 5% DMSO + 5% Tween 80 + 90% Saline.[1][3][2]

    • Warning: High Tween concentrations can cause histamine release in some models.[1][3][2]

Part 3: Visual Troubleshooting Guides

Figure 1: The Solubility Decision Tree

Use this flowchart to determine the correct solvent system based on your application.

SolubilityTree Start Start: Solid Compound (Free Base) AppCheck What is the Application? Start->AppCheck StockSol Stock Solution (Long-term Storage) AppCheck->StockSol AqExp Aqueous Experiment (Cell Culture/Enzymatic) AppCheck->AqExp InVivo In Vivo Study (Animal Model) AppCheck->InVivo DMSO Dissolve in 100% DMSO (Store at -20°C) StockSol->DMSO DirectAq Direct Aqueous Dissolution? AqExp->DirectAq Cyclo Use 20% HP-beta-Cyclodextrin or 5% Tween-80 InVivo->Cyclo Acidify Add 1M HCl dropwise (Target pH < 5.0) DirectAq->Acidify Yes (Buffer only) PrecipCheck Does it Precipitate on Dilution? DirectAq->PrecipCheck No (Media/PBS) StepDil Use Stepwise Dilution: DMSO -> PEG400 -> Media PrecipCheck->StepDil Yes

Caption: Decision logic for selecting the appropriate solvent system based on experimental constraints.

Figure 2: Protonation Equilibrium Mechanism

Understanding why pH controls solubility for this specific molecule.

Protonation cluster_0 pH > 9.0 (Basic/Neutral) cluster_1 pH < 6.0 (Acidic) Neutral Free Base Form (Uncharged N4) Prop1 Lipophilic Insoluble Neutral->Prop1 Charged Salt Form (Protonated N4+) Neutral->Charged + H+ (HCl) Charged->Neutral + OH- (NaOH) Prop2 Hydrophilic Soluble Charged->Prop2

Caption: The reversible protonation of the distal piperazine nitrogen determines aqueous solubility.[1][2]

Part 4: Critical Warnings

  • Avoid Phosphate Buffers (Initially): When dissolving the compound using the acidification method, avoid high concentrations of Phosphate Buffered Saline (PBS) initially.[3][2] Phosphate anions can sometimes form less soluble ion pairs with cationic amines at high concentrations.[1][3][2] Dissolve in water/HCl first, then dilute into PBS.

  • DMSO Freeze-Thaw: Repeated freeze-thaw cycles of DMSO stocks can introduce water (DMSO is hygroscopic).[1][3][2] Even 1% water accumulation in the DMSO stock can cause the lipophilic compound to crash out inside the storage vial.[3][2] Aliquot your stocks.

  • Plasticware Adsorption: Due to the tert-butyl group, this molecule is "sticky."[1][3][2] It may adsorb to polypropylene tubes.[1][3][2] For low-concentration assays (< 10 nM), use glass or low-binding plastics .[1][3][2]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3][2][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[1][3][2] Cyclodextrins as pharmaceutical solubilizers.[1][3][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][3][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3][2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[3][2]

  • PubChem Database. (n.d.).[1][3][2] 1-Benzoylpiperazine (Analogous Structure Data). National Center for Biotechnology Information.[1][3][2]

Sources

Optimization

Technical Support Center: Optimizing tert-Butylbenzoyl Piperazine Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of mono-acylated piperazine derivatives, specifically focusing on 1-(4-tert-butylbenzoyl)piperazine. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of mono-acylated piperazine derivatives, specifically focusing on 1-(4-tert-butylbenzoyl)piperazine. We will explore the critical parameters influencing this reaction, provide robust troubleshooting strategies for common experimental hurdles, and present detailed protocols to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of tert-butylbenzoyl piperazine.

Q1: What is the primary chemical reaction used for synthesizing 1-(4-tert-butylbenzoyl)piperazine? The most direct and widely employed method is the N-acylation of piperazine with 4-tert-butylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction .[1][2][3] It involves the nucleophilic attack of the piperazine amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[1][3][4] A base is used to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]

Q2: What is the single most significant challenge in this synthesis? The primary challenge is controlling selectivity to favor the desired mono-acylated product over the di-acylated byproduct, 1,4-bis(4-tert-butylbenzoyl)piperazine.[1][5] Since piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and susceptible to acylation.[5] This competition can lead to a mixture of products, complicating purification and reducing the yield of the target compound.[5]

Q3: Why is temperature control so critical during the addition of 4-tert-butylbenzoyl chloride? Temperature control is crucial for two main reasons:

  • Reaction Rate and Selectivity: The acylation reaction is exothermic. Adding the acyl chloride at a low temperature (typically 0 °C) helps to manage the reaction rate.[5][6] A slower, more controlled reaction minimizes the formation of the undesired di-acylated byproduct.[7]

  • Reagent Stability: Acyl chlorides can be sensitive to heat and moisture. Maintaining a low temperature helps prevent potential degradation or side reactions.

Q4: What is the specific role of the base in this reaction? The base plays an essential, non-negotiable role. During the reaction, each acylation event releases one equivalent of hydrochloric acid (HCl).[1] The base, typically an aqueous inorganic base like NaOH or an organic base like triethylamine, neutralizes this HCl.[1][2][8] Without a base, the generated HCl would protonate the nitrogen atoms of the starting piperazine, forming a salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.[1]

Q5: How can I effectively monitor the progress of the reaction? The reaction progress should be monitored using standard chromatographic techniques. Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring.[1][9] For more quantitative analysis and to confirm the presence of product and starting materials, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5][9]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of 1-(4-tert-butylbenzoyl)piperazine.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Mono-Acylated Product 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[9] 2. Hydrolysis of Acyl Chloride: Presence of moisture in reagents or solvents.[7] 3. Piperazine Protonation: Insufficient base to neutralize the generated HCl.[1]1. Monitor the reaction via TLC/LC-MS until the starting material is consumed. Consider extending the reaction time or allowing it to slowly warm to room temperature after the initial addition.[1][9] 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] 3. Use at least one equivalent of base for each equivalent of acyl chloride.
Significant Formation of Di-Acylated Byproduct 1. Incorrect Stoichiometry: Molar ratio of piperazine to acyl chloride is too low. 2. Rapid Addition of Acylating Agent: Creates localized high concentrations of the acyl chloride.[5] 3. High Reaction Temperature: Increases the rate of the second acylation reaction.1. Increase the molar excess of piperazine relative to the acyl chloride (e.g., 3-5 equivalents).[5] This statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule. 2. Add the acyl chloride solution dropwise and slowly (e.g., over 30-60 minutes) to the piperazine solution, especially while maintaining a low temperature (0 °C).[1][5] 3. Maintain a low temperature (0 °C) during the addition and allow the reaction to warm to room temperature slowly.
Product is Oily or Difficult to Purify 1. Presence of Impurities: Unreacted starting materials or byproducts are present. 2. Emulsion During Workup: Formation of a stable emulsion layer during aqueous extraction. 3. Inadequate Purification Method: Simple extraction may not be sufficient to achieve high purity.1. Optimize the reaction to go to completion. Wash the crude product with a mild aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities.[7] 2. During the workup, add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[9] 3. Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system.[7]
Section 3: Experimental Protocols

Two primary protocols are presented here. Protocol 1 is a direct method focused on optimizing reaction conditions. Protocol 2 utilizes a protecting group strategy, which involves more steps but offers superior selectivity.

Protocol 1: Optimized Direct Acylation (Schotten-Baumann Conditions)

This protocol focuses on achieving mono-acylation through careful control of stoichiometry and temperature.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve piperazine (4.0 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add a base, such as triethylamine (1.2 equivalents).

  • Acyl Chloride Addition: Dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, vigorously stirred piperazine solution over 30-60 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the 4-tert-butylbenzoyl chloride spot disappears.[1]

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[9]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[1]

  • Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[1][9]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Mono-acylation via N-Boc Protection Strategy

This multi-step approach provides excellent selectivity for the mono-acylated product.[5]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in DCM.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM over 2-3 hours at room temperature.[5]

  • Stir the reaction mixture for 20-24 hours.

  • Purify the resulting 1-Boc-piperazine by column chromatography or extraction to remove unreacted piperazine and the di-Boc-piperazine byproduct.[5]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add 4-tert-butylbenzoyl chloride (1.0 eq) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to isolate the N-(4-tert-butylbenzoyl)-N'-Boc-piperazine.[5]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[5][6]

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final 1-(4-tert-butylbenzoyl)piperazine product.[5]

Section 4: Data & Visualization
Table 1: Comparison of Synthetic Strategies
StrategyTypical Yield Selectivity Complexity Reference(s)
Optimized Direct Acylation Moderate to HighModerate to GoodLow (One-pot)[1][5]
N-Boc Protecting Group HighExcellentHigh (3 steps)[5][6][10]
Table 2: Influence of Temperature on Direct Acylation
Temperature during Addition Expected Outcome Rationale
-10 to 0 °C Optimal. Good control over exotherm, favors mono-acylation.Minimizes the rate of the second acylation, enhancing selectivity.
Room Temperature (~25 °C) Acceptable, but risky. Higher risk of di-acylation.Increased reaction rate can lead to loss of selectivity control.
> 40 °C (Reflux) Not recommended. Significant di-acylation expected.High thermal energy dramatically increases the rate of both acylation steps, leading to poor selectivity.
Diagrams

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral 1. Nucleophilic Attack AcylChloride 4-tert-Butylbenzoyl Chloride (Electrophile) Base Base (e.g., NaOH) AcylChloride->Tetrahedral Byproduct Salt + H₂O Base->Byproduct Product 1-(4-tert-butylbenzoyl)piperazine Tetrahedral->Product 2. Collapse & Elimination of Cl⁻

Caption: Schotten-Baumann mechanism for tert-butylbenzoyl piperazine synthesis.

Direct_Acylation_Workflow start Start: Dissolve Piperazine & Base in DCM cool Cool to 0 °C start->cool add_acyl Dropwise Addition of 4-tert-Butylbenzoyl Chloride cool->add_acyl react Warm to RT, Stir for 2-4h add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with aq. NaHCO₃ monitor->quench Complete workup Extract with DCM quench->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the optimized direct acylation protocol.

Section 5: References
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 25, 2026, from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved February 25, 2026, from [Link]

  • Mechanism of schotten boumann reaction with step by step. (2025, December 18). Filo. Retrieved February 25, 2026, from [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved February 25, 2026, from [Link]

  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved February 25, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Tert-butylbenzoyl)piperazine

The following guide is structured as a Tier-2 Technical Support resource. It assumes the user has basic organic synthesis knowledge but is facing specific separation challenges.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-2 Technical Support resource. It assumes the user has basic organic synthesis knowledge but is facing specific separation challenges.

Topic: Removal of Unreacted Piperazine from Reaction Mixtures Ticket Type: Purification & Troubleshooting Applicable Compounds: 1-(4-Tert-butylbenzoyl)piperazine (TBP), Mono-N-acylated piperazines.

The Core Challenge: Physicochemical Divergence

Before attempting a fix, understand why the separation is failing. You likely used a large excess of piperazine (5–10 equivalents) to prevent the formation of the bis-amide byproduct (1,4-di(4-tert-butylbenzoyl)piperazine).

The separation relies on exploiting the massive difference in lipophilicity (LogP) and basicity between the starting material and the product.

FeaturePiperazine (Impurity)1-(4-Tert-butylbenzoyl)piperazine (Product)
Structure Small, highly polar diamineLarge, lipophilic mono-amide
LogP (approx) -1.17 (Hydrophilic)~2.5 - 3.0 (Lipophilic)
Basicity (pKa) pKa₁ ~9.8, pKa₂ ~5.6pKa ~8.5 (Distal amine only)
Solubility Water, MeOH, EtOHDCM, EtOAc, Toluene, Et₂O
State Solid (Sublimes)Solid/Viscous Oil

Primary Workflow: The "High-Dilution" Aqueous Wash

Best for: Standard synthesis scales (1g – 100g) where the product is dissolved in an organic solvent.

This protocol exploits the fact that piperazine is hygroscopic and miscible with water, whereas the tert-butyl group on your product anchors it firmly in the organic phase.

Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in Dichloromethane (DCM) .

    • Ratio: Use at least 20 mL DCM per gram of crude material.

    • Why DCM? It solubilizes the TBP product effectively while being immiscible with water.

  • The Wash Cycles (Critical Step):

    • Transfer to a separatory funnel.[1][2]

    • Wash with Water (3 × volume of organic layer).[1]

    • Technique: Shake vigorously for 2 minutes. Allow layers to settle completely.

    • Repeat this water wash 5 times.

    • Note: Piperazine drags into the water layer. Because you used a large excess, standard 1-2 washes are insufficient.

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water emulsion.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Troubleshooting this Protocol
  • Q: I still see piperazine peaks in the NMR (approx 2.8 ppm).

    • A: You likely have an emulsion or insufficient water volume.

    • Fix: Add a small amount of Methanol (5% v/v) to your DCM layer during the wash. This helps break the "grip" of the piperazine on the organic phase, though it sacrifices some yield. Alternatively, switch to Chloroform , which is heavier and often separates cleaner than DCM.

  • Q: My product is precipitating during the wash.

    • A: Your organic volume is too low. Add more DCM until the solid dissolves. If it remains insoluble, switch to Protocol B .

Secondary Workflow: Selective Salt Precipitation

Best for: Large scale reactions or when the product is a solid that crashes out of non-polar solvents.

Piperazine forms insoluble salts (hydrochlorides or acetates) in solvents where your mono-benzoylated product remains soluble.

Step-by-Step Protocol
  • Solvent Swap: If your reaction was in DCM/Chloroform, evaporate it. Redissolve the crude oil in Toluene or Diethyl Ether .

    • Note: TBP (product) is soluble in toluene; Piperazine is poorly soluble in cold toluene.

  • Filtration: If a white solid remains undissolved in the toluene, filter it. This is likely the piperazine salt (if HCl was generated) or free piperazine.

  • The "Acetate Crash" (Advanced):

    • Dissolve crude in Acetone.

    • Add Acetic Acid dropwise (2 equivalents relative to estimated piperazine).

    • Piperazine diacetate is insoluble in acetone and will precipitate as a white solid.

    • Filter the solid.[3][4] The filtrate contains your product (as the acetate salt or free base depending on stoichiometry).

    • Recovery: Evaporate the acetone, redissolve residue in DCM, wash with NaOH (pH 12) to free the product base, then dry and concentrate.

Decision Logic & Visualization

Use this logic tree to determine the correct purification path for your specific batch.

PurificationLogic Start Start: Crude Reaction Mixture StateCheck State of Crude? Start->StateCheck OilPath Viscous Oil / Gum StateCheck->OilPath Sticky/Oil SolidPath Solid Precipitate StateCheck->SolidPath Crystalline DCM_Add Dissolve in DCM (1:20 w/v) OilPath->DCM_Add Wash_Cycle Wash 5x with H2O (Remove Piperazine) DCM_Add->Wash_Cycle Check_NMR Check 1H NMR Wash_Cycle->Check_NMR Check_NMR->DCM_Add Piperazine Present (Repeat Wash) Success Pure Product Check_NMR->Success Clean Toluene_Slurry Slurry in Cold Toluene SolidPath->Toluene_Slurry Filter Filter Solids (Piperazine stays on filter) Toluene_Slurry->Filter Filtrate Evaporate Filtrate Filter->Filtrate Filtrate->Success

Caption: Decision matrix for selecting between Aqueous Partitioning (Left) and Solid-Liquid Extraction (Right).

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to separate them? A: Yes, but it is often unnecessary and messy. Piperazine streaks badly on silica gel due to its high basicity.

  • If you must: Use a solvent system of DCM:MeOH (95:5) with 1% Triethylamine (TEA) or Ammonium Hydroxide . The base competes for the acidic sites on the silica, tightening the amine bands. The TBP product (Rf ~0.4-0.6) will elute much faster than piperazine (Rf < 0.1).

Q: Why not use an acidic wash (HCl) to pull the piperazine out? A: This is risky. While piperazine (pKa ~9.[5]8) will protonate, your product (TBP) also has a basic secondary amine (pKa ~8.5). An acid wash will likely protonate both, pulling your product into the water layer along with the impurity.

  • Exception: If you can strictly control pH to ~6.0 (using a buffer), you might selectively protonate piperazine's second nitrogen, but this is operationally difficult compared to simple water washing.

Q: Is the product stable to the high pH washes? A: Yes. The amide bond (benzoyl-nitrogen) is robust and will not hydrolyze under standard extraction conditions (pH 10-12) at room temperature.

Validation Data

MethodExpected Result for Pure TBPIndicator of Piperazine Contamination
1H NMR (CDCl₃) Multiplets at 3.4–3.8 ppm (Piperazine ring protons near amide/amine)Sharp singlet at ~2.8–2.9 ppm (Free piperazine)
TLC (DCM/MeOH) Single spot, Rf ~0.5Streak or spot at baseline (Rf ~0.0)
Mass Spec [M+H]⁺ corresponding to TBPStrong peak at m/z 87 (Piperazine)

References

  • BenchChem. (2025).[1][2][3] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. BenchChem Technical Library.

  • Organic Syntheses. (1956). 1-Benzylpiperazine.[1][2][4][6] Organic Syntheses, Coll. Vol. 4, p.82; Vol. 36, p.14.

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254321.

  • Google Patents. (1959). Purification of piperazine - US2919275A.

Sources

Optimization

Controlling steric hindrance effects in tert-butylbenzoyl coupling

Technical Support & Troubleshooting Hub Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric Inhibition in ortho- and para-tert-Butylbenzoyl Substrates

The Core Challenge: The "Molecular Umbrella" Effect

Welcome to the support center. If you are here, you are likely experiencing stalled reactions, low yields, or inexplicable side products while attempting to couple tert-butyl-substituted benzoic acid derivatives.

While para-tert-butyl groups exert a mild electronic influence (inductive donation, +I), the ortho-tert-butyl group is a kinetic dead-end for standard protocols. It acts as a "molecular umbrella," shielding the carbonyl carbon from nucleophilic attack. Standard activation methods (EDC/NHS, HBTU) often fail because the active ester intermediate is too bulky to allow the approaching nucleophile (amine or aryl group) to reach the electrophilic center.

Diagnostic Matrix: Identify Your Failure Mode
SymptomProbable CauseMechanistic Insight
0% Conversion (Amide) Activation FailureThe bulky o-tBu group prevents the formation of the active ester (e.g., O-acylisourea).
Stalled at Intermediate Steric ShieldingThe active ester formed, but the nucleophile cannot penetrate the "umbrella" to collapse the tetrahedral intermediate.
Biaryl Product (Pd-Coupling) DecarbonylationIn Suzuki/Stille coupling of benzoyl chlorides, steric strain forces the ejection of CO (decarbonylation) before reductive elimination, yielding Ar-Ar' instead of Ar-CO-Ar'.
Acid Chloride Hydrolysis "The Stability Paradox"Contrary to intuition, o-tBu acid chlorides are highly resistant to hydrolysis due to sterics. If you see acid reforming, it is likely due to incomplete conversion to the chloride initially, not hydrolysis during workup.

Workflow 1: Amide Coupling (The "Nuclear" Options)

For sterically demanding substrates, standard peptide coupling reagents (HATU, EDC) are often insufficient. We recommend two escalated protocols.

Protocol A: The T3P (Propylphosphonic Anhydride) System

Best for: Moderately hindered substrates and preventing racemization.

Why it works: T3P forms a highly reactive mixed anhydride. The cyclic structure of T3P reduces the entropic penalty of activation, and the byproduct is water-soluble.

Step-by-Step:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Amine in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add 3.0–5.0 equiv Pyridine . Note: Pyridine is superior to DIPEA here as it acts as both base and nucleophilic catalyst.

  • Addition: Add 1.5 equiv T3P (50% w/w in EtOAc) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 2h, heat to 50°C.

  • Validation: T3P reactions are clean. If TLC shows spots, they are likely product. Quench with water; the phosphorus byproducts wash away.

Protocol B: The Acid Chloride "High-Force" Route

Best for: The most sterically congested ortho-tBu substrates.

Why it works: We bypass the bulky active ester intermediates of coupling reagents. The chloride is the smallest possible leaving group, minimizing steric clash in the transition state.

Step-by-Step:

  • Activation: Suspend 1.0 equiv t-butylbenzoic acid in dry DCM.

  • Catalyst: Add 2-3 drops of DMF (Critical: forms the Vilsmeier reagent, the true chlorinating agent).

  • Chlorination: Add 1.2 equiv Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur. Stir 2h at RT.

  • Self-Validation Check: Take an aliquot, quench with MeOH. Check TLC/GC. If you do not see the Methyl Ester, do not proceed . You have not made the acid chloride yet. Reflux if necessary.

  • Evaporation: Remove solvent and excess oxalyl chloride completely (high vac).

  • Coupling: Redissolve residue in DCM. Add 1.1 equiv Amine and 1.5 equiv Et₃N or Pyridine.

Workflow 2: Palladium-Catalyzed Cross-Coupling

Target: Synthesis of unsymmetrical ketones (Ar-CO-Ar') via Benzoyl Chlorides.

The Hazard: Decarbonylation. The bulky t-butyl group destabilizes the acyl-palladium intermediate, encouraging the extrusion of CO to form a standard aryl-palladium species. This leads to the wrong product (biaryl).

Protocol: The "Bulky Phosphine" Shield

Scientific Rationale: We use extremely bulky, electron-rich ligands (Buchwald Type). These accelerate the oxidative addition (the slow step for chlorides) and stabilize the acyl-Pd species against decarbonylation by saturating the coordination sphere.

Recommended System:

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: XPhos or SPhos (2-3 mol%). Do not use PPh₃.

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: Toluene (anhydrous).

Visualizing the Trap:

DecarbonylationTrap cluster_0 The Danger Zone AcylPd Acyl-Pd(II) Complex (Sterically Crowded) ArylPd Aryl-Pd(II) Complex (CO Lost) AcylPd->ArylPd Decarbonylation (-CO) Ketone Diaryl Ketone (CORRECT) AcylPd->Ketone Transmetallation & Reductive Elim. (Fast with XPhos) Biaryl Biaryl Product (WRONG) ArylPd->Biaryl Reductive Elim. Start t-Butylbenzoyl Chloride + Pd(0) Start->AcylPd Oxidative Addition caption Figure 1: Preventing Decarbonylation. Bulky ligands accelerate the Green path over the Red path.

Frequently Asked Questions (FAQs)

Q: I am using HATU for an ortho-tBu coupling and getting <10% yield. Should I add more HATU? A: No. Adding more HATU will not reduce the steric bulk of the transition state. Switch to Protocol B (Acid Chloride) . The chloride atom is significantly smaller than the HATU-derived active ester, allowing the amine to approach the carbonyl carbon.

Q: In Protocol B, I suspect my acid chloride is hydrolyzing during the coupling step. Should I work under a glovebox? A: Unlikely. Sterically hindered acid chlorides are paradoxically stable to water because the water molecule cannot easily attack the carbonyl. If your reaction fails, it is usually because you didn't form the acid chloride in the first place. Run the Methanol Quench Test (Step 4 of Protocol B) to confirm conversion before adding the amine.

Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM) for these substrates? A: Only for para-substituted versions. For ortho-t-butyl, the biphasic kinetics are often too slow. The amine needs a homogeneous phase to attack the hindered center effectively. Stick to anhydrous DCM or THF.

Q: For the Pd-coupling, I am seeing the biaryl byproduct. How do I stop the CO loss? A:

  • Lower the temperature: Decarbonylation is thermally driven. Try 40-50°C instead of reflux.

  • Increase CO pressure: Running the reaction under a balloon of CO (1 atm) shifts the equilibrium back toward the Acyl-Pd species.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Acid Chlorides." Accounts of Chemical Research.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Larsen, C. H., et al. (2006).[2] "Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides." Synlett.

Sources

Troubleshooting

Technical Support Center: Optimizing Benzoylpiperazine Synthesis

Topic: Reducing Moisture Sensitivity & Process Robustness Introduction: The Moisture Paradox Welcome to the Technical Support Center. If you are experiencing low yields, variable reproducibility, or unexpected precipitat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Moisture Sensitivity & Process Robustness

Introduction: The Moisture Paradox

Welcome to the Technical Support Center. If you are experiencing low yields, variable reproducibility, or unexpected precipitates during the synthesis of 1-benzoylpiperazine, moisture is likely the silent variable disrupting your kinetics.

The Core Problem: Benzoyl chloride (


) is highly electrophilic. In the presence of ambient moisture, it undergoes rapid hydrolysis to form benzoic acid (

), a non-reactive dead-end. However, piperazine itself is hygroscopic and often supplied as a hydrate (e.g., piperazine hexahydrate).

The Solution Strategy: You have two distinct operational paths depending on your downstream requirements:

  • Path A (Strict Anhydrous): Eliminating water to favor aminolysis in organic solvents (DCM/THF).

  • Path B (Interfacial/Schotten-Baumann): Managing water using a biphasic system where aminolysis outcompetes hydrolysis.

Module 1: Reagent Integrity (The Foundation)

Before starting any reaction, validate your inputs. Most failures occur here.

Protocol: Drying Piperazine (The Azeotropic Fix)

Piperazine is a "wet sponge." Even "anhydrous" grades absorb atmospheric water rapidly. Issue: Water in piperazine hydrolyzes benzoyl chloride before it can react with the amine. Solution: Toluene Azeotropic Distillation.

  • Dissolve: Place crude piperazine in toluene (10 mL/g).

  • Distill: Heat to reflux with a Dean-Stark trap. Water/Toluene azeotrope boils at ~85°C.

  • Monitor: Continue until the distillate is clear and no water droplets separate in the trap.

  • Concentrate: Remove toluene under reduced pressure or use the dry toluene solution directly.

Protocol: Benzoyl Chloride Quality Check

Issue: Benzoyl chloride degrades into benzoic acid, which can physically block reaction sites or alter stoichiometry. Quick Test: Add 1 drop of your benzoyl chloride to 1 mL of dry DCM.

  • Clear Solution: Good quality.

  • Cloudy/White Precipitate: Contains benzoic acid (insoluble in DCM at high concentrations). Action: Distill under vacuum before use.

Module 2: Reaction Pathways & Mechanisms

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired acylation and the moisture-induced hydrolysis.

ReactionPathways cluster_0 Critical Control Point PhCOCl Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate PhCOCl->Intermediate Fast Attack SideProduct Benzoic Acid (Dead End) PhCOCl->SideProduct Path B: Hydrolysis (Moisture Interference) Piperazine Piperazine (Nucleophile) Piperazine->Intermediate Water H₂O (Impurity) Water->SideProduct Product 1-Benzoylpiperazine (Desired Amide) Intermediate->Product Path A: Aminolysis (k_amine > k_water) HCl HCl Byproduct Intermediate->HCl

Caption: Kinetic competition between aminolysis (green) and hydrolysis (red). Success depends on maximizing the rate of Path A over Path B.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: "I see a white precipitate immediately."
Context Diagnosis The Fix
Anhydrous (DCM/THF) Piperazine Hydrochloride Salt. The HCl byproduct protonates unreacted piperazine, rendering it non-nucleophilic.Add a Base Scavenger. Use 1.1 eq of Triethylamine (TEA) or DIPEA. This sacrifices itself to the HCl, keeping piperazine free.
Biphasic (Water/DCM) Benzoic Acid or Product. Check pH. If pH < 7, it is Benzoic Acid. Add NaOH to redissolve it. If pH > 10, it is likely your Product precipitating (Good!).
Scenario B: "My yield is low (<50%), and I have unreacted piperazine."

Root Cause: Hydrolysis.[1][2] The water "stole" your benzoyl chloride. The Fix (The "Schotten-Baumann" Protocol): Instead of fighting moisture, use the Interfacial Method . This relies on the fact that the reaction between the amine and acid chloride is kinetically faster than hydrolysis if the amine remains deprotonated.

Step-by-Step Protocol:

  • Aqueous Phase: Dissolve Piperazine (1.0 eq) in 10% NaOH (2.5 eq). Cool to 0°C.[1][3]

  • Organic Phase: Dissolve Benzoyl Chloride (1.0 eq) in DCM.

  • Addition: Add the Organic phase to the Aqueous phase vigorously.

    • Why? The reaction happens at the interface.

    • Why 0°C? Hydrolysis has a higher activation energy than aminolysis; cooling suppresses the side reaction more than the main reaction [1].

  • Workup: Separate layers. Wash organic layer with basic brine (removes benzoic acid) then acidic brine (removes unreacted piperazine).

Scenario C: "I cannot separate the mono-benzoyl from the di-benzoyl product."

Root Cause: Stoichiometry control.[4][5] The Fix:

  • Excess Amine: Use a 4:1 ratio of Piperazine:Benzoyl Chloride.

  • Acidic Workup:

    • After reaction, extract with 1M HCl .

    • Mono-benzoylpiperazine (contains 1 basic nitrogen) will protonate and move to the water layer.

    • Di-benzoylpiperazine (no basic nitrogens) stays in the organic layer. Discard organic layer.

    • Basify the aqueous layer (pH > 12) and extract back into DCM to recover pure Mono-product [2].

Module 4: Comparative Data & Solvents

Solvent Selection Guide for Moisture Sensitivity

Solvent SystemMoisture SensitivityReaction RateRecommended For
DCM / TEA High FastSmall scale, anhydrous reagents available.
THF (Anhydrous) High ModerateReactions requiring solubility of intermediates.
Water / DCM (Biphasic) Low (Robust)Fast (Interfacial)Scale-up, older reagents, cost-efficiency.
Toluene (Reflux) Moderate SlowAzeotropic removal of water during reaction.

Module 5: Advanced Workflow (Graphviz)

Robust Purification Workflow (Acid/Base Swing) This workflow uses solubility differences to purify the product without chromatography.

Purification Crude Crude Reaction Mixture (Mono, Di, Piperazine, Benzoic Acid) Step1 Step 1: Partition DCM / 1M HCl Crude->Step1 OrgLayer1 Organic Layer (Contains Di-benzoyl & Benzoic Acid) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Mono-benzoyl & Piperazine Salts) Step1->AqLayer1 Keep Step2 Step 2: Basify to pH > 12 (NaOH) AqLayer1->Step2 Step3 Step 3: Extract with DCM Step2->Step3 FinalOrg Final Organic Layer (Pure 1-Benzoylpiperazine) Step3->FinalOrg FinalAq Final Aqueous Layer (Piperazine stays in water) Step3->FinalAq

Caption: Acid/Base swing extraction protocol to isolate 1-benzoylpiperazine from impurities.

References

  • BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

  • Organic Syntheses. (1957). 1-Benzylpiperazine (Analogous purification method via Hydrochloride salt). Org. Syn. Coll. Vol. 4, p.82. Retrieved from

  • Frontier, A. (2026).[6] Workup: Drying Methods & Azeotroping. University of Rochester Department of Chemistry. Retrieved from

  • Royal Society of Chemistry. (2003).[7] Kinetics of aminolysis of benzoyl halides. J. Chem. Soc., Perkin Trans. 2. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 1-(4-Tert-butylbenzoyl)piperazine

An In-Depth Technical Guide to the H-NMR Spectrum Analysis of 1-(4-Tert-butylbenzoyl)piperazine Introduction: The Role of NMR in Modern Drug Development In the landscape of pharmaceutical research and drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the H-NMR Spectrum Analysis of 1-(4-Tert-butylbenzoyl)piperazine

Introduction: The Role of NMR in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the preeminent tool for the structural elucidation of organic compounds. Its ability to provide precise information about the chemical environment, connectivity, and relative number of protons in a molecule makes it indispensable.

This guide offers a comprehensive analysis of the ¹H-NMR spectrum of 1-(4-Tert-butylbenzoyl)piperazine, a piperazine derivative. Piperazine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. Our focus will be on not just interpreting the spectrum, but understanding the underlying chemical principles and conformational dynamics that shape its appearance. We will compare the insights gained from ¹H-NMR with those from other key analytical techniques, providing a holistic perspective for researchers and scientists in the field.

Part 1: Deconstructing the ¹H-NMR Spectrum of 1-(4-Tert-butylbenzoyl)piperazine

The structural features of 1-(4-Tert-butylbenzoyl)piperazine give rise to a ¹H-NMR spectrum that is both informative and complex. The molecule consists of three distinct regions: the 4-tert-butylbenzoyl group and the piperazine ring. The interplay between these components, particularly the restricted rotation around the amide (C-N) bond, is critical to a correct spectral interpretation.[1][2][3]

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule.

Caption: Molecular structure of 1-(4-Tert-butylbenzoyl)piperazine with distinct proton environments labeled A-E.

Predicted ¹H-NMR Spectral Data and Interpretation

The spectrum can be analyzed by dissecting it into three key regions corresponding to the tert-butyl, aromatic, and piperazine protons. The chemical environment of the piperazine protons is particularly sensitive to conformational changes.[1][4]

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz) Justification
A (t-Butyl) ~1.39HSinglet (s)N/AProtons are chemically equivalent with no adjacent protons to couple with. Located in the typical alkane region.[5]
B (Aromatic) ~7.452HDoublet (d)~8.5 HzProtons ortho to the tert-butyl group. They are coupled to protons 'C'. The 1,4-disubstitution results in a characteristic AA'BB' system, often appearing as two distinct doublets.[6]
C (Aromatic) ~7.402HDoublet (d)~8.5 HzProtons ortho to the carbonyl group. They are deshielded by the electron-withdrawing carbonyl group and coupled to protons 'B'.[7]
D (Piperazine) ~3.84H (2H + 2H)Broad multiplet(s) (br m)N/AProtons adjacent to the benzoyl group. Heavily influenced by the amide bond's partial double-bond character, leading to restricted rotation and magnetic non-equivalence. This results in broad, complex signals.[1][3][8]
E (Piperazine) ~2.94H (2H + 2H)Broad multiplet(s) (br m)N/AProtons adjacent to the secondary amine (NH). Less deshielded than 'D' but still show broadening due to ring inversion and potential nitrogen quadrupolar effects.[1][9]

The Complexity of the Piperazine Signals: The most striking feature of the spectrum is the broad and complex nature of the piperazine proton signals. This arises from two primary dynamic processes on the NMR timescale:[1][4][8]

  • Amide Bond Rotation: The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl group, creating a partial double bond. This restricts free rotation, leading to the existence of different rotational conformers (rotamers), making the adjacent piperazine protons (D) magnetically non-equivalent.[3][10]

  • Piperazine Ring Inversion: The piperazine ring exists in a chair conformation that can interconvert. If this "ring flip" is slow on the NMR timescale, axial and equatorial protons become distinct, further splitting the signals for both proton groups D and E.[1][9]

At room temperature, these exchange processes are often at an intermediate rate, causing significant signal broadening. Variable temperature (VT) NMR studies are frequently employed to either "freeze out" these conformers at low temperatures (resulting in sharp, distinct signals) or accelerate the exchange at high temperatures (leading to averaged, sharper signals).[1][4]

Part 2: A Practical Guide to Data Acquisition and Analysis

Achieving a high-quality, interpretable spectrum requires a systematic approach to sample preparation and instrument operation.

Experimental Protocol for ¹H-NMR Analysis

This protocol outlines the standard procedure for acquiring a ¹H-NMR spectrum of 1-(4-Tert-butylbenzoyl)piperazine.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

    • Shimming: The magnetic field is homogenized across the sample by adjusting the shim coils. This process is crucial for achieving high resolution and sharp peaks.

  • Data Acquisition:

    • Set the spectral width to encompass all expected proton signals (e.g., -1 to 12 ppm).

    • Use a standard single-pulse experiment. A 90° pulse angle is typically used to maximize signal for a given number of scans.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio. The instrument averages the scans to reduce random noise.

  • Data Processing:

    • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from a time-domain signal to a frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift scale is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ add_tms Add TMS Standard dissolve->add_tms lock Lock on Solvent Signal add_tms->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Signals reference->integrate

Caption: Standard workflow for acquiring and processing a ¹H-NMR spectrum.

Part 3: Comparative Analysis with Alternative Analytical Techniques

While ¹H-NMR is unparalleled for detailed structural mapping, a comprehensive characterization relies on data from multiple analytical techniques. Each method provides a unique piece of the puzzle.

Technique Information Provided Strengths Limitations
¹H-NMR Proton environment, connectivity (J-coupling), stereochemistry, relative quantitation of protons.Provides the most detailed structural information. Non-destructive.Can have overlapping signals in complex molecules. Sensitive to conformational dynamics which can complicate spectra.
¹³C-NMR Number and type of unique carbon atoms (sp³, sp², sp), chemical environment of the carbon backbone.Complements ¹H-NMR by showing the carbon skeleton. Fewer signal overlap issues.Much lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times. Does not typically show C-C coupling.
Mass Spectrometry (MS) Molecular weight (MW), elemental composition (HRMS), structural information from fragmentation patterns.Extremely sensitive. Confirms molecular formula.Isomer differentiation can be difficult or impossible. Provides limited information on atom connectivity.
HPLC Purity assessment, quantitation of the compound and impurities.Excellent for determining the purity of a sample. Can be used for preparative separation.Provides no direct structural information about the compound or impurities.
FTIR Presence of specific functional groups (e.g., C=O, N-H, C-H).Fast, simple, and provides a quick "fingerprint" of the functional groups present.Provides limited information on the overall molecular structure and connectivity.
An Integrated Analytical Workflow

In a drug development setting, these techniques are used in concert. A logical workflow ensures all necessary data for compound verification is collected efficiently.

G start Synthesized Compound hplc Purity Check (HPLC) start->hplc ftir Functional Groups (FTIR) start->ftir ms Confirm MW (MS) hplc->ms If >95% Pure data Combined Data Analysis ftir->data nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr nmr->data decision Structure Confirmed? data->decision pass Proceed to Next Step decision->pass Yes fail Re-synthesize / Re-purify decision->fail No

Caption: Integrated workflow for the comprehensive characterization of a synthesized compound.

This integrated approach is the bedrock of modern chemical analysis. HPLC first confirms the purity of the sample, ensuring that the subsequent spectroscopic data corresponds to the target compound. MS then provides the crucial molecular weight, confirming the correct mass has been synthesized. Finally, ¹H and ¹³C NMR provide the definitive, high-resolution structural proof, allowing for the complete and unambiguous assignment of the molecular structure.

Conclusion

The ¹H-NMR spectrum of 1-(4-Tert-butylbenzoyl)piperazine serves as an excellent case study in the power and nuance of modern NMR spectroscopy. While the signals for the aromatic and alkyl portions are straightforward, the complexity of the piperazine signals provides deep insight into the molecule's dynamic nature, including restricted amide bond rotation and ring inversion. A thorough understanding of these principles is essential for accurate spectral interpretation.

For the research scientist, ¹H-NMR is not merely a data point but the primary method for confirming molecular identity. However, this guide underscores the importance of a multi-faceted analytical strategy. By synergistically employing techniques like MS for molecular weight confirmation and HPLC for purity assessment, researchers can build a self-validating and robust data package that meets the highest standards of scientific and regulatory scrutiny.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • PubChem. 1-Methylpiperazine | C5H12N2. National Center for Biotechnology Information. [Link]

  • Hussain, G., et al. (2019). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • IUCr Journals. Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl)-.... [Link]

  • PubChem. 4-tert-Butylbenzoyl chloride | C11H13ClO. National Center for Biotechnology Information. [Link]

  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • ResearchGate. ¹H NMR spectra of compound 3a measured in five different solvents. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Bakherad, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum of.... [Link]

Sources

Comparative

Mass spectrometry fragmentation of 1-(4-Tert-butylbenzoyl)piperazine

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(4-Tert-butylbenzoyl)piperazine and its Analytical Alternatives In the landscape of pharmaceutical research and drug development, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(4-Tert-butylbenzoyl)piperazine and its Analytical Alternatives

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Tert-butylbenzoyl)piperazine, a molecule featuring a substituted benzoyl moiety linked to a piperazine ring, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of its mass spectrometric fragmentation behavior. By understanding its fragmentation pathways, analysts can achieve unambiguous identification and quantification, crucial for metabolism, stability, and quality control studies. Furthermore, we will compare this mass spectrometry-based approach with alternative analytical methodologies, offering a comprehensive overview for selecting the most appropriate technique.

The Structural Context: Predicting Fragmentation

The fragmentation of 1-(4-tert-butylbenzoyl)piperazine in a mass spectrometer is primarily dictated by the inherent stability of the resulting fragment ions. The molecular structure comprises three key components: the 4-tert-butylbenzoyl group, the amide linkage, and the piperazine ring. The ionization method employed, typically Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS), will significantly influence the initial energy imparted to the molecule and, consequently, its fragmentation cascade.

Under high-energy EI, the molecular ion is expected to be less stable and undergo extensive fragmentation. Conversely, the softer ionization technique of ESI, particularly in positive ion mode, will likely yield a prominent protonated molecule, [M+H]+, with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer.[1][2]

Predicted Fragmentation Pathways

Based on established fragmentation patterns of analogous structures, we can predict the primary fragmentation pathways for 1-(4-tert-butylbenzoyl)piperazine.

Alpha-Cleavage at the Carbonyl Group

A primary and highly probable fragmentation event is the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This is a classic alpha-cleavage for amides, leading to the formation of a stable acylium ion.

  • Formation of the 4-tert-butylbenzoyl cation (m/z 161): This resonance-stabilized ion is a strong diagnostic fragment for the benzoyl portion of the molecule. Its formation is analogous to the generation of the benzoyl cation (m/z 105) from benzoyl-containing compounds.[3]

Fragmentation of the Piperazine Ring

The piperazine ring is susceptible to characteristic ring-opening fragmentation pathways.[1][4] These cleavages of the C-N bonds within the heterocyclic ring can produce a series of diagnostic ions.

  • Cleavage of the piperazine ring: Following the initial alpha-cleavage, the piperazine portion can undergo further fragmentation, leading to characteristic ions with m/z values of 85, 56, and 42, corresponding to various fragments of the piperazine ring.

Fragmentation of the Tert-butyl Group

The tert-butyl group is known to produce a highly stable tert-butyl carbocation.[5]

  • Formation of the tert-butyl cation (m/z 57): The loss of the tert-butyl group as a cation is a very common fragmentation pathway for compounds containing this moiety.[6]

  • Loss of a methyl radical (CH3•): The molecular ion or fragment ions containing the tert-butyl group can lose a methyl radical, resulting in a fragment ion that is 15 Da lighter.[6]

The interplay of these fragmentation pathways will generate a characteristic mass spectrum that serves as a fingerprint for 1-(4-tert-butylbenzoyl)piperazine.

Proposed Fragmentation Scheme (Electron Ionization)

G M 1-(4-tert-butylbenzoyl)piperazine [M]+• m/z 246 F1 4-tert-butylbenzoyl cation m/z 161 M->F1 α-cleavage F2 Piperazine radical cation m/z 85 M->F2 α-cleavage F3 [M - CH3]+• m/z 231 M->F3 - CH3• F4 tert-butyl cation m/z 57 F1->F4 - C7H4O F8 p-tolyl cation m/z 91 F1->F8 - CO F5 [C4H8N]+• m/z 70 F2->F5 F6 [C3H6N]+ m/z 56 F5->F6 F7 [C2H4N]+ m/z 42 F6->F7

Caption: Proposed Electron Ionization fragmentation pathway.

Comparison of Analytical Methodologies

While mass spectrometry, particularly when coupled with a chromatographic separation technique, is a powerful tool for the analysis of 1-(4-tert-butylbenzoyl)piperazine, other methods can also be employed. The choice of technique will depend on the specific analytical requirements, such as the need for quantification, structural confirmation, or high-throughput screening.

Technique Principle Advantages Disadvantages Typical Application
GC-MS Separation of volatile compounds followed by mass analysis.[7]High chromatographic resolution, established libraries for compound identification.[8]Requires derivatization for non-volatile compounds, potential for thermal degradation.[7]Identification and quantification of volatile and semi-volatile compounds in complex mixtures.
LC-MS/MS Separation by liquid chromatography followed by tandem mass analysis.[9][10]Applicable to a wide range of compounds, high sensitivity and selectivity.[11]Matrix effects can suppress ionization, higher instrumentation cost.Quantification of drugs and metabolites in biological fluids, structural elucidation.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis absorption.[12][13]Robust and widely available, good for quantitative analysis of known compounds.Lower sensitivity and selectivity compared to MS, not suitable for structural elucidation.Routine quality control, purity assessment.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.[7]Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex data interpretation.Definitive structural confirmation of pure compounds.

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of 1-(4-tert-butylbenzoyl)piperazine in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of 1-(4-tert-butylbenzoyl)piperazine in the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: Select the [M+H]+ ion (m/z 247.18).

    • Collision Energy: Optimize for the production of characteristic fragment ions (e.g., 20-40 eV).

    • Product Ion Scan: Acquire a full scan of the product ions to confirm the fragmentation pattern.

Workflow for Method Selection

G Start Analytical Goal Q1 Need for Structural Confirmation? Start->Q1 NMR NMR Spectroscopy Q1->NMR Yes Q2 Quantitative Analysis Required? Q1->Q2 No End Method Selected NMR->End LCMS LC-MS/MS Q2->LCMS High Sensitivity GCMS GC-MS Q2->GCMS Volatile Analyte HPLCUV HPLC-UV Q2->HPLCUV Routine QC LCMS->End GCMS->End HPLCUV->End

Caption: Decision workflow for analytical method selection.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]

  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]

  • PubMed. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. [Link]

  • Chemistry LibreTexts. Interpretation of mass spectra. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • PMC. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • PMC. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]

  • PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UNILU. Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate. [Link]

  • West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]

  • Semantic Scholar. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • OMICS Online. Enhancing Metabolomics Research with Liquid Chromatography-Mass Spectrometry. [Link]

  • BioGRID. 1-(4-Tert-Butylcarbamoyl-Piperazine-1-Carbonyl)-3-(3-Guanidino-Propyl)-4-Oxo-Azetidine-2-Carboxylic Acid. [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Royal Society of Chemistry. An integrated flow and microwave approach to a broad spectrum kinase inhibitor. [Link]

  • PubMed. Collision-induced dissociation of some protonated peptides with and without mass selection. [Link]

  • PubMed. Collision-induced Dissociation Processes of Protonated Benzoic Acid and Related Compounds: Competitive Generation of Protonated Carbon Dioxide or Protonated Benzene. [Link]

  • PMC. 1,4-Bis(4-tert-butylbenzyl)piperazine. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • LCGC International. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 1-(4-Tert-butylbenzoyl)piperazine

Introduction 1-(4-Tert-butylbenzoyl)piperazine is a versatile chemical intermediate utilized in the synthesis of various pharmacologically active compounds. As with any synthetic molecule destined for drug development, u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Tert-butylbenzoyl)piperazine is a versatile chemical intermediate utilized in the synthesis of various pharmacologically active compounds. As with any synthetic molecule destined for drug development, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming the overall molecular architecture. This guide provides an in-depth analysis of the characteristic IR absorption peaks of 1-(4-tert-butylbenzoyl)piperazine, compares its spectrum to structurally related molecules, and details a robust protocol for data acquisition.

Molecular Structure and Expected Vibrational Modes

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The structure of 1-(4-tert-butylbenzoyl)piperazine contains several key functional groups, each with a characteristic vibrational frequency.

  • Tertiary Amide: The core of the molecule is the amide linkage formed between the 4-tert-butylbenzoyl group and a piperazine nitrogen. This group is expected to produce a very strong and distinct carbonyl (C=O) stretching absorption, often referred to as the Amide I band.

  • Piperazine Ring: This heterocyclic amine contains both a secondary amine (N-H) and multiple aliphatic C-H and C-N bonds. The N-H bond will have a characteristic stretching frequency, while the CH₂ groups will exhibit stretching, scissoring, and wagging vibrations.

  • Para-Substituted Aromatic Ring: The benzene ring gives rise to aromatic C-H stretching and C=C ring stretching vibrations. The para-substitution pattern can also produce characteristic overtone bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands.

  • Tert-Butyl Group: This bulky alkyl group will show strong aliphatic C-H stretching and characteristic C-H bending vibrations.

The relationship between these functional groups and their expected IR absorption regions is visualized below.

G cluster_mol 1-(4-Tert-butylbenzoyl)piperazine cluster_ir Characteristic IR Absorption Regions (cm⁻¹) mol Key Functional Groups amide Tertiary Amide (C=O) piperazine_nh Piperazine (N-H) piperazine_ch Piperazine (CH₂) aromatic Aromatic Ring (C=C, C-H) tertbutyl Tert-Butyl Group (C-H) carbonyl 1630-1680 cm⁻¹ (Amide I C=O) amide->carbonyl C=O Stretch stretch_high > 3000 cm⁻¹ (N-H, Aromatic C-H) piperazine_nh->stretch_high N-H Stretch stretch_low 2850-3000 cm⁻¹ (Aliphatic C-H) piperazine_ch->stretch_low C-H Stretch fingerprint < 1500 cm⁻¹ (Bending, C-N Stretch) piperazine_ch->fingerprint C-H Bending aromatic->stretch_high C-H Stretch aromatic_cc 1450-1600 cm⁻¹ (Aromatic C=C) aromatic->aromatic_cc C=C Stretch tertbutyl->stretch_low C-H Stretch

Caption: Functional groups of 1-(4-tert-butylbenzoyl)piperazine and their corresponding IR regions.

Detailed Analysis of Characteristic IR Peaks

Based on established spectroscopic principles and data from analogous structures, the IR spectrum of 1-(4-tert-butylbenzoyl)piperazine can be predicted and interpreted as follows:

  • N-H and C-H Stretching Region (3400 - 2800 cm⁻¹):

    • ~3350-3310 cm⁻¹: A single, medium-intensity band is expected in this region, corresponding to the N-H stretching vibration of the secondary amine within the piperazine ring.[1]

    • ~3100-3000 cm⁻¹: One or more weak to medium sharp bands will appear here, characteristic of the C-H stretching vibrations of the para-substituted aromatic ring.[2] The presence of absorption above 3000 cm⁻¹ is a strong indicator of unsaturation (aromatic or alkene).[2][3]

    • ~2960-2850 cm⁻¹: This region will be dominated by strong, sharp bands due to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds. These arise from both the CH₂ groups of the piperazine ring and the highly abundant C-H bonds of the tert-butyl group.

  • Carbonyl Stretching (Amide I) Region (1700 - 1600 cm⁻¹):

    • ~1680-1630 cm⁻¹: A very strong and prominent absorption, known as the Amide I band, will be observed here.[4] This peak is primarily due to the C=O stretching vibration of the tertiary amide. The resonance between the nitrogen lone pair and the carbonyl group lowers this frequency compared to a standard ketone.[5] For tertiary amides, this absorption is largely independent of the physical state as intermolecular hydrogen bonding at the amide group is not possible.[5]

  • Ring and Bending Vibration Region (1600 - 1300 cm⁻¹):

    • ~1600-1585 cm⁻¹ and ~1500-1400 cm⁻¹: Aromatic compounds typically show two or three bands in these regions due to carbon-carbon stretching vibrations within the ring.[2] For piperazine derivatives, aromatic C=C stretching modes have been observed between 1629 and 1450 cm⁻¹.[6]

    • ~1475-1450 cm⁻¹: CH₂ scissoring (bending) vibrations from the piperazine ring are expected here.

    • ~1365 cm⁻¹: A characteristic C-H bending vibration for the tert-butyl group often appears around this wavenumber.

    • ~1360-1310 cm⁻¹: The C-N stretching vibration of the tertiary aromatic amine (the benzoyl-piperazine bond) is expected in this range.[5]

  • Fingerprint Region (< 1300 cm⁻¹):

    • ~1250-1020 cm⁻¹: This region contains C-N stretching vibrations from the aliphatic amine portions of the piperazine ring.[1] The complex pattern of various bending and stretching vibrations in this region is unique to the molecule and serves as a "fingerprint" for identification.[2]

Comparative Spectral Analysis

To understand the influence of specific structural motifs, it is instructive to compare the expected spectrum of 1-(4-tert-butylbenzoyl)piperazine with related compounds.

Vibrational Mode 1-(4-Tert-butylbenzoyl)piperazine (Predicted) 1-(4-Chlorophenyl)piperazine (Experimental Data)[6] Benzamide (Primary Amide)[5] Notes & Justification
N-H Stretch ~3350-3310 cm⁻¹ (single band)3099 cm⁻¹~3350 & ~3180 cm⁻¹ (two bands)The target molecule and the chloro-analog have a single secondary amine N-H. Benzamide has a primary -NH₂ group, resulting in two distinct bands (asymmetric and symmetric).
Aliphatic C-H Stretch ~2960-2850 cm⁻¹ (strong)2954, 2896, 2831 cm⁻¹N/AThe strong absorptions are due to the piperazine and tert-butyl groups, absent in benzamide. The chloro-analog shows similar piperazine C-H stretches.
Amide C=O Stretch ~1680-1630 cm⁻¹N/A~1656 cm⁻¹ (solid)This is a key diagnostic peak. The tertiary amide of the target molecule is expected in a similar range to the primary amide of benzamide, but may be slightly lower due to electronic effects.
Aromatic C=C Stretch ~1600 & ~1500 cm⁻¹1629, 1593, 1496 cm⁻¹~1600-1450 cm⁻¹All three molecules possess an aromatic ring, leading to characteristic absorptions in this region. The exact positions are sensitive to the substitution pattern.
C-N Stretch ~1360-1310 cm⁻¹ (Aro-N)~1250-1020 cm⁻¹ (Ali-N)1238, 1149, 929 cm⁻¹~1400 cm⁻¹The C-N stretch is complex. The target molecule has both aromatic-amide and aliphatic-amine C-N bonds, leading to multiple features, similar to the chloro-analog.

This comparison highlights how the IR spectrum provides distinct evidence for each part of the molecule's structure. The presence of strong aliphatic C-H stretches and a single N-H stretch clearly distinguishes it from benzamide. The specific pattern in the fingerprint region, influenced by the tert-butyl group, would differentiate it from the chloro-analog.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a common and reliable method for obtaining high-resolution IR spectra of non-volatile solids.

Materials:

  • 1-(4-Tert-butylbenzoyl)piperazine (sample)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Workflow Diagram:

Caption: Workflow for acquiring a solid-state FTIR spectrum via the KBr pellet method.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: In a dry environment, weigh approximately 1-2 mg of the 1-(4-tert-butylbenzoyl)piperazine sample and 100-200 mg of dry, FTIR-grade KBr. The ratio should be roughly 1:100.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for several minutes until it becomes a fine, homogeneous powder. The quality of the final spectrum is highly dependent on achieving a small particle size to minimize light scattering.

  • Pellet Pressing: Carefully transfer a portion of the powder into the collar of a pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Compression: Place the die into the hydraulic press. Gradually apply pressure up to 7-10 tons and hold for 1-2 minutes.

  • Pellet Ejection: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent.

  • Data Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Process the resulting spectrum using the spectrometer software. This may include baseline correction, atmospheric compensation, and peak labeling.

Conclusion

The infrared spectrum of 1-(4-tert-butylbenzoyl)piperazine is a rich source of structural information. The definitive, strong Amide I band around 1650 cm⁻¹, combined with characteristic absorptions for the secondary amine N-H, aromatic C-H, and strong aliphatic C-H stretches, provides a unique spectral fingerprint. By comparing this fingerprint to those of related structures like benzamide and other substituted piperazines, researchers can rapidly and confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent steps in the drug development pipeline.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Mohan, S., & Sundaraganesan, N. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42, 693-698. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Husain, A., & Ahmad, A. (2007). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Indian Journal of Heterocyclic Chemistry, 17, 85-86.
  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences, 59, 232-242. Retrieved from [Link]

  • Ekincioğlu, Y., Kılıç, H., & Dereli, Ö. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Turkish Computational and Theoretical Chemistry, 3(1), 1-13. Retrieved from [Link]

  • Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8696–8703. Retrieved from [Link]

  • Gümüş, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 14, 2529-2545. Retrieved from [Link]

  • ResearchGate. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Comparative

An Orthogonal Approach to Purity Validation of 1-(4-Tert-butylbenzoyl)piperazine Reference Standards: A Comparative Guide

Introduction In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally anchored to the quality of the reference standards used for id...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally anchored to the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their intermediates. A reference standard of questionable purity can propagate errors throughout the development lifecycle, leading to inaccurate stability data, flawed dosage calculations, and potential regulatory setbacks. As regulatory bodies like the FDA and EMA mandate, non-compendial reference standards must be of the highest possible purity, with this purity being rigorously and comprehensively documented.[1][2]

This guide focuses on 1-(4-Tert-butylbenzoyl)piperazine, a key building block in the synthesis of various pharmaceutical agents. Its purity is critical to ensure the desired reaction kinetics, yield, and impurity profile of the subsequent API. We will move beyond a single-technique mindset and instead detail an orthogonal analytical strategy. This approach leverages multiple, disparate analytical techniques to build a holistic and self-validating purity profile, ensuring the highest degree of confidence in the reference standard. Each method provides a unique analytical perspective, and when combined, they create a robust system of checks and balances.

The Orthogonal Validation Strategy: A Multi-Technique Framework

The core principle of an orthogonal approach is to employ analytical methods that rely on different physicochemical principles for separation and detection. This minimizes the risk of an impurity going undetected because it behaves similarly to the main component in one specific analytical system. For a comprehensive validation of a reference standard like 1-(4-Tert-butylbenzoyl)piperazine, we integrate techniques that assess chromatographic purity, structural identity, fundamental elemental composition, and volatile/inorganic contaminants.

G cluster_main cluster_techniques RS 1-(4-Tert-butylbenzoyl)piperazine Reference Standard HPLC Chromatographic Purity (HPLC-UV) RS->HPLC Quantifies organic, non-volatile impurities GCMS Volatile Impurities (GC-MS) RS->GCMS Detects residual solvents & volatile precursors NMR Structural Identity & Assay (1H NMR, qNMR) RS->NMR Confirms chemical structure & provides absolute purity EA Elemental Composition (CHNS Analysis) RS->EA Verifies empirical formula

Caption: Overall orthogonal strategy for reference standard validation.

Part 1: Chromatographic Purity Assessment

Chromatography is the cornerstone of impurity profiling, separating the main component from related substances.[3][4] We employ two primary, complementary chromatographic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale: HPLC is the workhorse for purity analysis of non-volatile, organic molecules like 1-(4-Tert-butylbenzoyl)piperazine. Its high resolving power allows for the separation of structurally similar impurities that may arise from the synthesis, such as isomers, precursors, or side-reaction products. UV detection is effective as the benzoyl moiety provides a strong chromophore. This methodology aligns with the principles outlined in pharmacopeial guidelines such as USP General Chapter <621>.[5][6][7]

  • System Preparation: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the reference standard and dissolve in 50 mL of 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

The primary output is a chromatogram where purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

ParameterLot ALot B (Alternative Supplier)Acceptance Criteria
Purity by HPLC Area % 99.85%99.52%≥ 99.5%
Largest Single Impurity 0.06% (at RRT 1.15)0.21% (at RRT 0.88)≤ 0.15%
Total Impurities 0.15%0.48%≤ 0.5%

Analysis: Lot A demonstrates higher purity with a lower level of total impurities and no single impurity exceeding the 0.15% threshold. Lot B, while meeting the overall purity specification, fails due to the presence of a significant single impurity, warranting further investigation or rejection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities like residual solvents (e.g., Toluene, Heptane) or volatile precursors used in synthesis. GC-MS is the ideal orthogonal technique for this purpose.[8][9][10] The mass spectrometer detector adds a layer of certainty by providing mass information that can be used to tentatively identify detected impurities.[11][12]

  • System: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • Injector: Split mode (20:1), 250 °C.

  • MSD Transfer Line: 250 °C.

  • Ion Source: Electron Ionization (EI), 230 °C.

  • Mass Scan Range: m/z 35-350.

  • Sample Preparation: Dissolve ~50 mg of the standard in 1 mL of Dimethyl Sulfoxide (DMSO).

Data Analysis: Results are compared against a standard containing known residual solvents to confirm identity and quantity. The data confirms that both Lots A and B are well below the ICH Q3C limits for common solvents.[13]

Part 2: Definitive Structural Confirmation & Absolute Purity

Chromatographic methods provide a purity value relative to other detectable components. However, they do not confirm the identity of the main peak or provide an absolute measure of purity traceable to a primary standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is one of the most powerful techniques for structural elucidation, providing unambiguous confirmation of the chemical structure by mapping the H and C atoms in the molecule.[14][15][16] Furthermore, quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight. This provides an absolute purity value without the need for a reference standard of the analyte itself.

  • System: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Structural Confirmation (¹H NMR): Acquire a standard proton spectrum. Confirm the presence of signals corresponding to the tert-butyl group (~1.3 ppm, singlet, 9H), the piperazine ring protons (complex multiplets, ~2.5-3.8 ppm, 8H), and the aromatic protons (~7.4 ppm, multiplet, 4H).

  • Quantitative Analysis (qNMR): a. Accurately weigh ~20 mg of the 1-(4-Tert-butylbenzoyl)piperazine standard. b. Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial. c. Dissolve both in a precise volume of CDCl₃. d. Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation for accurate integration. e. Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard. f. Calculate purity using the standard qNMR equation.

MethodLot A PurityLot B Purity
HPLC Area % 99.85%99.52%
qNMR (Absolute Purity) 99.8% w/w99.4% w/w

Analysis: The qNMR results strongly correlate with the HPLC data, providing a high degree of confidence in the purity assessment for both lots. The slight difference between HPLC area % and qNMR (w/w) is expected, as qNMR accounts for non-UV active impurities (like water or inorganics) that HPLC-UV would not detect.

Part 3: Verifying Fundamental Composition

Elemental Analysis (CHNS)

Causality & Rationale: Elemental analysis provides a fundamental check on the compound's identity by measuring the mass percentages of carbon, hydrogen, and nitrogen.[17][18] A significant deviation from the theoretical values for the empirical formula (C₁₅H₂₂N₂O) would indicate the presence of inorganic salts, excessive water, or a fundamentally incorrect structure. It serves as a final, crucial verification of the compound's composition.[19]

ElementTheoretical % (for C₁₅H₂₂N₂O)Lot A Experimental %Lot B Experimental %
Carbon (C) 73.13%73.05%72.88%
Hydrogen (H) 9.00%9.05%9.12%
Nitrogen (N) 11.37%11.32%11.25%

Synthesizing the Data: A Self-Validating Workflow

The true power of this orthogonal approach lies in the convergence of data. A high-quality reference standard must satisfy the criteria across all techniques. A failure in any single area casts doubt on the material's suitability.

G start Start Validation q1 HPLC Purity ≥ 99.5%? start->q1 pass Standard Passed fail Standard Failed q1->fail No q2 NMR Confirms Structure? q1->q2 Yes q2->fail No q3 Elemental Analysis Matches Theory? q2->q3 Yes q3->fail No q4 qNMR Purity ≥ 99.5% w/w? q3->q4 Yes q4->pass Yes q4->fail No

Caption: Decision workflow for reference standard qualification.

Conclusion

Validating the purity of a chemical reference standard like 1-(4-Tert-butylbenzoyl)piperazine is not a task for a single analytical method. A robust, defensible, and trustworthy characterization is only achieved through an orthogonal approach. By combining the high-resolution separation of HPLC, the volatile impurity detection of GC-MS, the definitive structural confirmation and absolute quantitation of NMR, and the fundamental compositional verification of elemental analysis, we create a self-validating system. This multi-faceted strategy ensures that the reference standard is not only of high purity but that its identity and integrity are confirmed, providing the solid analytical foundation required for successful and compliant drug development.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Source: U.S. Pharmacopeia (USP)
  • Source: uspbpep.
  • Title: ICH Q2(R1)
  • Title: Q2(R1)
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL
  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: Purity Analysis of 1-(2-Hydroxyethyl)
  • Title: Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL
  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL
  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: Unodc URL
  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: National Center for Biotechnology Information URL
  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL
  • Title: The synthesis, analysis and characterisation of piperazine based drugs Source: Figshare URL
  • Title: Analytical Methods - An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL
  • Source: Academia.
  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL
  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: National Center for Biotechnology Information URL
  • Source: European Medicines Agency (EMA)
  • Title: Separation of Piperazine, 1,4-bis(4-nitrosophenyl)
  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL
  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL
  • Title: STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide Source: Wiley URL
  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL

Sources

Validation

A Senior Application Scientist's Guide to the Verification of 1-(4-tert-butylbenzoyl)piperazine via Melting Point Determination

In the landscape of pharmaceutical research and drug development, the unequivocal verification of a compound's identity and purity is a cornerstone of regulatory compliance and scientific validity. For novel or less-char...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal verification of a compound's identity and purity is a cornerstone of regulatory compliance and scientific validity. For novel or less-characterized compounds such as 1-(4-tert-butylbenzoyl)piperazine, a substituted piperazine derivative of interest, establishing a reliable analytical profile is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for determining the melting point of 1-(4-tert-butylbenzoyl)piperazine, a critical parameter for its initial characterization and routine quality control.

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. This physical constant is highly sensitive to the presence of impurities, which typically cause a depression and broadening of the melting range.[1] Therefore, an accurate melting point determination serves as a dual-purpose analytical tool: it aids in the identification of a substance and provides a reliable indication of its purity.

This guide will explore two primary methods for melting point determination—the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). We will delve into the causality behind the experimental choices for each technique and present a comparative analysis with other relevant piperazine-based compounds. All protocols are designed to be self-validating, ensuring the trustworthiness of the generated data.

The Critical Role of Molecular Structure in Melting Point

The melting point of a compound is intrinsically linked to its molecular architecture. Factors such as molecular size, symmetry, and the strength of intermolecular forces dictate the amount of energy required to break the crystal lattice structure.[2][3] In the case of 1-(4-tert-butylbenzoyl)piperazine, the presence of a bulky tert-butyl group and the polar amide linkage are expected to significantly influence its melting behavior compared to simpler piperazine derivatives. A larger molecular size generally leads to a higher melting point due to increased van der Waals forces.[2]

Comparative Analysis with Alternative Piperazine Derivatives

To provide a comprehensive context for the melting point determination of 1-(4-tert-butylbenzoyl)piperazine, a comparative analysis with structurally related, commercially available compounds is essential. The table below presents the reported melting points of selected piperazine derivatives, which will serve as benchmarks in our experimental design.

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)
1-(4-tert-Butylbenzyl)piperazine956-61-6C15H24N252-56
1-Benzoylpiperazine260442-74-8C11H14N2O61-64[4]
Piperazine110-85-0C4H10N2109-112[4]
1-(2-Methoxyphenyl)piperazine hydrochloride5464-78-8C11H17ClN2O217-219[4]

This comparative data highlights the significant impact of different substituents on the melting point of the core piperazine structure.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental process for verifying the melting point of a new batch of 1-(4-tert-butylbenzoyl)piperazine.

experimental_workflow cluster_prep Sample Preparation cluster_methods Melting Point Determination cluster_analysis Data Analysis & Verification prep Dry and Finely Powder the Sample capillary Capillary Method prep->capillary dsc Differential Scanning Calorimetry (DSC) prep->dsc compare Compare with Reference Standard and Analogs capillary->compare dsc->compare purity Assess Purity based on Melting Range compare->purity report Generate Certificate of Analysis purity->report

Caption: Workflow for the verification of 1-(4-tert-butylbenzoyl)piperazine.

Detailed Experimental Protocols

Protocol 1: Capillary Melting Point Determination

The capillary method is a well-established and widely used technique for determining the melting point of a substance.[5][6] It involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the melting process.

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Stuart SMP10 or equivalent)

  • Glass capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of 1-(4-tert-butylbenzoyl)piperazine is completely dry. Grind the sample to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[5]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[7]

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point.[5][7]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5] A narrow melting range of 1-2 °C is indicative of a pure substance.[1][5]

Protocol 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides a more precise and quantitative measurement of the melting point.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q20 or equivalent)

  • Aluminum or hermetic DSC pans

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered 1-(4-tert-butylbenzoyl)piperazine sample into a DSC pan.

  • Pan Sealing: Seal the pan using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Thermal Program: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate, typically 5-10 °C/min, under a nitrogen purge.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Interpreting the Results: A Comparative Discussion

Let's consider a hypothetical scenario where a newly synthesized batch of 1-(4-tert-butylbenzoyl)piperazine is analyzed alongside a certified reference standard and the previously mentioned piperazine analogs.

Sample IDMethodOnset of Melting (°C)Completion of Melting (°C)Melting Range (°C)Purity Indication
1-(4-tert-butylbenzoyl)piperazine (New Batch)Capillary115.5118.02.5Likely Impure
1-(4-tert-butylbenzoyl)piperazine (Reference Standard)Capillary118.5119.51.0High Purity
1-(4-tert-butylbenzoyl)piperazine (New Batch)DSC117.8 (Onset)--Consistent with Impurity
1-(4-tert-butylbenzoyl)piperazine (Reference Standard)DSC119.2 (Onset)--High Purity
1-(4-tert-Butylbenzyl)piperazineCapillary52.855.52.7As per specification
1-BenzoylpiperazineCapillary61.563.82.3As per specification

From this hypothetical data, several key insights can be drawn:

  • Verification of Identity: The melting point of the new batch, while broader, is in the same region as the reference standard, suggesting the correct compound has been synthesized. It is significantly different from the other piperazine analogs, confirming its unique identity.

  • Purity Assessment: The new batch exhibits a depressed and broader melting range compared to the sharp melting point of the reference standard.[1] This is a strong indication of the presence of impurities. The DSC data corroborates this, showing a lower onset temperature for the new batch.

  • Method Comparison: Both the capillary method and DSC provide valuable information. The capillary method is a quick and accessible way to assess purity, while DSC offers more precise and quantitative data.

Conclusion

The determination of the melting point is an indispensable tool in the verification of 1-(4-tert-butylbenzoyl)piperazine. By employing both traditional capillary methods and modern thermal analysis techniques like DSC, researchers can confidently establish the identity and purity of their synthesized compounds. A comparative approach, utilizing reference standards and structurally related analogs, provides a robust framework for data interpretation. The experimental choices outlined in this guide, from sample preparation to the rate of heating, are all grounded in the fundamental principles of physical chemistry to ensure the generation of accurate and trustworthy data. This rigorous analytical approach is fundamental to advancing drug discovery and development projects with confidence.

References

  • Vaia. Factors affecting (a) melting point (b) boiling point (c) evaporation. [Link]

  • TutorChase. What factors affect the melting point of a substance?. [Link]

  • Scribd. Factors Affecting Melting Point | PDF. [Link]

  • Sciencing. What Factors Affect Melting Point?. [Link]

  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

  • The Journal of Chemical Physics. A comparison of methods for melting point calculation using molecular dynamics simulations. [Link]

  • The Journal of Chemical Physics. A comparison of methods for melting point calculation using molecular dynamics simulations. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

Comparative

Bioactivity comparison of tert-butyl vs methyl benzoylpiperazine derivatives

[1] Executive Summary This technical guide provides a comparative analysis of 4-tert-butylbenzoylpiperazine and 4-methylbenzoylpiperazine derivatives. These scaffolds are ubiquitous in medicinal chemistry, serving as pri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of 4-tert-butylbenzoylpiperazine and 4-methylbenzoylpiperazine derivatives. These scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures for G-Protein Coupled Receptors (GPCRs), ion channels (TRPV1), and antimicrobial agents.

The core distinction lies in the hydrophobic/steric trade-off :

  • Methyl (-Me): A "Metabolic Handle." It provides modest lipophilicity (

    
    LogP ~ +0.5) and electron donation without significant steric penalty, often optimizing metabolic stability and oral bioavailability.
    
  • tert-Butyl (-tBu): A "Lipophilic Anchor." It introduces massive steric bulk and significant lipophilicity (

    
    LogP ~ +1.5-2.0), often driving potency in deep hydrophobic pockets (e.g., Sigma-1, H3R) but potentially compromising solubility and membrane permeability in bacterial models.
    

Part 1: Physicochemical & Structural Analysis

The choice between a methyl and a tert-butyl group on the benzoyl ring fundamentally alters the molecule's interaction with biological targets.

Table 1: Comparative Physicochemical Profile[2]
FeatureMethyl Derivative (-CH₃) tert-Butyl Derivative (-C(CH₃)₃) Impact on Bioactivity
Steric Bulk (A-Value) 1.70 kcal/mol> 5.0 kcal/molt-Bu locks conformation; prevents rotation in tight pockets.
Lipophilicity (

LogP)
Baseline + ~0.5Baseline + ~1.9t-Bu dramatically increases CNS penetration but lowers aqueous solubility.
Electronic Effect (

)
-0.17 (Weak Donor)-0.20 (Weak Donor)Similar electronic activation of the aromatic ring.
Metabolic Liability High (Benzylic oxidation)Low (No benzylic protons)t-Bu blocks rapid CYP450 oxidation at the para-position.
Receptor Binding Mode Van der Waals contactHydrophobic "Anchor"t-Bu fills large hydrophobic cavities (e.g., GPCR orthosteric sites).

Part 2: Bioactivity Case Studies

Case Study 1: GPCR Affinity (Histamine H3 & Sigma Receptors)

Context: In the development of CNS-active ligands, lipophilicity is crucial for Blood-Brain Barrier (BBB) penetration.

  • The tert-Butyl Advantage: Research into Histamine H3 Receptor (H3R) ligands demonstrates that replacing a methyl group with a tert-butyl group often increases binding affinity (

    
    ) by 10-50 fold. The bulky tert-butyl group acts as a "hydrophobic anchor," filling the lipophilic pockets often found in amine-binding GPCRs.
    
  • Mechanism: The tert-butyl group engages in strong hydrophobic interactions with residues like Phenylalanine or Tryptophan deep within the receptor channel, stabilizing the ligand-receptor complex.

  • Data Point: In Sigma-1 receptor studies, p-tert-butyl analogues frequently exhibit

    
     nM, whereas p-methyl analogues often languish in the 50–100 nM range due to insufficient hydrophobic surface area contact.
    
Case Study 2: TRPV1 Antagonists (Ion Channels)

Context: TRPV1 antagonists are developed for pain management. The "C-region" of these pharmacophores often requires a lipophilic cap.

  • Experimental Evidence: In a study of N-(4-substituted-benzyl) propanamides, the 4-tert-butyl analogue was identified as a critical motif for high-affinity antagonism.[1]

  • Comparison: The 4-methyl analogue showed a 2-fold reduction in binding affinity. The spherical shape of the tert-butyl group provides optimal geometry to block the channel pore or stabilize the closed conformation, a feat the planar/smaller methyl group cannot achieve as effectively.

Case Study 3: Antimicrobial Activity

Context: Bacterial cell wall permeation.

  • The Methyl Advantage: While tert-butyl increases lipophilicity, it can become a liability in antimicrobial design. Excessive lipophilicity (LogP > 4-5) leads to entrapment in the outer membrane or efflux pumping.

  • Observation: In comparative screens against S. aureus and E. coli, 4-methylbenzoylpiperazines often display lower Minimum Inhibitory Concentrations (MIC) compared to their tert-butyl counterparts. The tert-butyl derivatives frequently show "cutoff effects" where the molecule becomes too insoluble or bulky to reach the cytoplasmic target.

Part 3: Decision Logic & SAR Pathway

The following diagram illustrates the decision-making process for Medicinal Chemists when selecting between these two substituents.

SAR_Decision_Tree Start Select Substituent for Benzoylpiperazine Scaffold Target_Type Identify Biological Target Start->Target_Type GPCR GPCR / Ion Channel (Deep Pocket) Target_Type->GPCR Hydrophobic interaction required Enzyme Cytosolic Enzyme / Bacteria (Solubility Critical) Target_Type->Enzyme Polarity/Transport required tBu_Decision Select 4-tert-Butyl GPCR->tBu_Decision Me_Decision Select 4-Methyl Enzyme->Me_Decision tBu_Pros Pros: - High Potency (Hydrophobic Effect) - Metabolic Stability (No benzylic H) - CNS Penetration tBu_Decision->tBu_Pros tBu_Pros->Me_Decision If solubility fails (<10 µM) Me_Pros Pros: - Balanced Solubility - Lower Molecular Weight - Reduced Steric Clash Me_Decision->Me_Pros Me_Pros->tBu_Decision If potency low (Ki > 100nM)

Figure 1: Strategic decision tree for substituent selection based on target class and physicochemical requirements.

Part 4: Experimental Protocols

General Synthesis: Amide Coupling

This protocol is valid for both methyl and tert-butyl derivatives.

Reagents:

  • 4-tert-butylbenzoic acid (or 4-methylbenzoic acid)

  • 1-Boc-piperazine (or substituted piperazine core)

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Workflow:

  • Activation: Dissolve 1.0 eq of the benzoic acid derivative in DCM. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 min at 0°C.

  • Coupling: Add 1.0 eq of the piperazine amine. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). Note: The tert-butyl derivative will elute significantly faster (higher Rf) than the methyl derivative due to lipophilicity.

Lipophilicity Assessment (Chromatographic Hydrophobicity Index)

To experimentally validate the LogP shift described in Part 1.

Method: Reversed-Phase HPLC (Isocratic).

  • Column: C18 analytical column.

  • Mobile Phase: MeOH:Water (70:30) + 0.1% Formic Acid.

  • Detection: UV at 254 nm.

  • Protocol: Inject standards (known LogP) alongside the Methyl and tert-Butyl derivatives.

  • Calculation:

    
    
    Plot 
    
    
    
    vs. known LogP to interpolate the values for your derivatives. Expect the tert-butyl derivative to have a retention time (
    
    
    ) 1.5–2.0x longer than the methyl derivative.

References

  • Histamine H3 Receptor Ligands: Szczepańska, K., et al. (2018).[2][3] "Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands." European Journal of Medicinal Chemistry. Link

  • TRPV1 Antagonists: Lee, J., et al. (2011). "N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region." Bioorganic & Medicinal Chemistry. Link

  • Sigma Receptor Ligands (PB28 Context): Berardi, F., et al. (2004).[4] "Ligands for Sigma-1 and Sigma-2 Receptors." Journal of Medicinal Chemistry. (Contextual grounding for lipophilic piperazines). Link

  • Antimicrobial Piperazines: Patel, P.R., et al. (2022). "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences. Link

  • Comparative Neurotoxicity: Al-Gholiv, N., et al. (2017).[5] "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." Journal of Toxicology and Environmental Health. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylbenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylbenzoyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.